molecular formula C5H5FN2 B075623 3-Amino-2-fluoropyridine CAS No. 1597-33-7

3-Amino-2-fluoropyridine

Katalognummer: B075623
CAS-Nummer: 1597-33-7
Molekulargewicht: 112.1 g/mol
InChI-Schlüssel: QVDACIZNNNFTBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-fluoropyridine is a versatile and high-value fluorinated pyridine derivative engineered for advanced research applications, particularly in medicinal chemistry and materials science. Its core structure features a synergistic amino group at the 3-position and a fluorine atom at the 2-position, creating a multifunctional scaffold for structure-activity relationship (SAR) studies and molecular design. The electron-withdrawing fluorine atom significantly influences the molecule's electronic distribution, pKa, and metabolic stability, while the amino group serves as a crucial handle for further derivatization via amide coupling, reductive amination, or nucleophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDACIZNNNFTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376477
Record name 3-Amino-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597-33-7
Record name 3-Amino-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-2-fluoropyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 1597-33-7), a critical building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on providing actionable information for laboratory and development settings.

Core Chemical Identity and Properties

This compound, also known as 2-fluoropyridin-3-amine, is a fluorinated pyridine derivative valued for its unique electronic properties and versatile reactivity.[1][2] The presence of an electron-withdrawing fluorine atom adjacent to a nucleophilic amino group on the pyridine ring creates a multifunctional scaffold for chemical synthesis.[2] This unique arrangement significantly influences the molecule's pKa, metabolic stability, and potential for intermolecular interactions, making it a valuable synthon in drug discovery.[2]

Physicochemical Properties

The compound is commercially available as either a yellowish crystalline solid or a liquid, a discrepancy that may be attributed to purity levels or ambient temperature.[1] Key quantitative properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1597-33-7[1][3]
Molecular Formula C₅H₅FN₂[1][3]
Molecular Weight 112.11 g/mol [1][3]
Appearance Yellowish crystal or liquid[1]
Density 1.212 g/mL at 25 °C
Refractive Index n20/D 1.563
Purity (Typical) ≥95-98% (GC)[1]
Storage Conditions Store at 0-8 °C[1]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete public dataset is not available, FTIR data has been published.[4][5] The following table summarizes key expected spectral features, drawing comparisons with similar pyridine derivatives where necessary for instructional purposes.

SpectroscopyExpected FeaturesReference/Analog
FTIR Bands corresponding to N-H stretching (amine), C-F stretching, and aromatic C-N/C-C ring vibrations.[4][5]
¹H NMR Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Amine protons would appear as a broad singlet.Analog: 3-Fluoropyridine[6][7]
¹³C NMR Carbon signals will show splitting due to ¹³C-¹⁹F coupling, with the carbon directly bonded to fluorine (C2) showing the largest coupling constant.Analog: 3-Amino-2-chloropyridine[8]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 112. Fragmentation would likely involve loss of HCN and fluorine-containing fragments.Analog: 3-Aminopyridine[9][10]

Synthesis and Reactivity

The synthesis of this compound presents unique challenges due to the desired substitution pattern.[2] The reactivity is dominated by the amino group, which serves as a versatile handle for further chemical modifications.[2]

Synthesis Methodologies

Traditional and modern synthetic routes are employed for the preparation of fluorinated aminopyridines.

  • Balz-Schiemann Reaction: A cornerstone method for synthesizing aryl fluorides, this reaction involves the diazotization of an amino group, followed by its replacement with fluorine.[2] A modified Balz-Schiemann approach has been developed for producing various fluoropyridine compounds.[11]

  • Nucleophilic Aromatic Substitution (SNAr): While direct fluorination can be difficult, synthesis may proceed from precursors like 2,3-difluoropyridine derivatives, where one fluorine atom is displaced by an amine source.[2]

  • Modern Photoredox Methods: A convenient, one-pot protocol has been described for synthesizing 3-fluoropyridines from two different ketone components via the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia.[12]

A general workflow for a key synthesis step is illustrated below.

G cluster_0 Balz-Schiemann Reaction Pathway A Starting Material (e.g., 2,3-Diaminopyridine) B Step 1: Diazotization (NaNO₂, HBF₄) A->B Reagents C Intermediate (Diazonium Fluoroborate Salt) B->C Formation D Step 2: Thermal Decomposition (Fluorodediazoniation) C->D Heat (Δ) E Final Product (this compound) D->E Product

Caption: Generalized workflow for the Balz-Schiemann synthesis.

Chemical Reactivity

The utility of this compound as a building block stems from the reactivity of its amino group. The adjacent fluorine atom modulates the nucleophilicity of the amine and the pyridine ring itself.

  • Amide Coupling: The amino group readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form amides.

  • Reductive Amination: It can be used in reductive amination reactions with aldehydes or ketones to form secondary amines.[2]

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.[2]

  • Cyclization Reactions: It serves as a dinucleophile in reactions to form fused heterocyclic systems, such as in the synthesis of 2-aryl-pyrido[2,3-b]pyrazines from 2H-azirines.[13]

The diagram below illustrates the versatile role of this compound in synthetic chemistry.

G cluster_derivatives Synthetic Transformations center This compound amide Amide Derivatives center->amide Amide Coupling (R-COCl) sec_amine Secondary Amines center->sec_amine Reductive Amination (R-CHO, NaBH₃CN) heterocycle Fused Heterocycles center->heterocycle Cyclization (e.g., with 2H-Azirines)

Caption: Key synthetic pathways utilizing this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in several high-value research and development areas.[1]

  • Pharmaceutical Development: It is a key building block for synthesizing novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It has been utilized in the development of drugs targeting oncology, infectious diseases, and neurological disorders.[1]

  • Agrochemicals: The compound is used to create more effective and stable pesticides and herbicides, contributing to improved crop yields.[1][14]

  • Materials Science: It is incorporated into specialized polymers and coatings to enhance chemical resistance and thermal stability.[1][14]

  • Biochemical Research: Its derivatives are used to study enzyme inhibitors and receptor interactions, providing insights into biological pathways.[1] It can also be used in the development of fluorescent probes for cellular imaging.[1]

The strategic incorporation of the 2-fluoro-3-aminopyridine moiety can significantly impact a molecule's structure-activity relationship (SAR).

G A This compound Scaffold B Fluorine Atom (at C2) A->B C Amino Group (at C3) A->C D Modulates pKa & Electronics B->D E Increases Metabolic Stability (Blocks Oxidation) B->E F Potential H-Bond Acceptor B->F G Site for Derivatization C->G H H-Bond Donor C->H

Caption: SAR implications of the core functional groups.

Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis and a common subsequent reaction. These are intended for instructional purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Representative Synthesis: Modified Balz-Schiemann Reaction

This protocol is a representative procedure based on established methodologies for fluorodediazoniation of aminopyridines.[11]

  • Diazotization:

    • In a suitable fluoropolymer reaction vessel, dissolve 1.0 equivalent of the starting aminopyridine precursor (e.g., 2,3-diaminopyridine) in anhydrous hydrogen fluoride or a solution of HBF₄ at low temperature (-10 to 0 °C).

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 1-2 hours at 0-5 °C to ensure complete formation of the diazonium salt intermediate.

  • Fluorodediazoniation:

    • Carefully warm the reaction mixture to room temperature, then heat gently (e.g., 50-100 °C) to initiate thermal decomposition of the diazonium salt. Nitrogen gas evolution will be observed. Caution: This step should be performed in a well-ventilated fume hood behind a blast shield.

    • Continue heating until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize by pouring it onto ice and adding a base (e.g., NaHCO₃ or NH₄OH) until the pH is ~8-9.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Experimental Workflow: Amide Coupling

This workflow outlines the use of this compound as a nucleophile in a standard amide bond formation.

G A 1. Dissolve this compound and a base (e.g., Et₃N) in an aprotic solvent (e.g., DCM). B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add the acyl chloride (R-COCl) dropwise to the solution. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-16 hours. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Quench the reaction with water and perform an aqueous workup. E->F G 7. Purify the crude product via column chromatography or recrystallization. F->G

Caption: Step-by-step workflow for a typical amide coupling reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classification: Acutely toxic (Oral) and causes serious eye irritation.[15]

  • GHS Pictograms: GHS07 (Exclamation Mark).[15]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. If in eyes, rinse cautiously with water for several minutes.[15]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

3-Amino-2-fluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of 3-Amino-2-fluoropyridine, a key building block for researchers, scientists, and drug development professionals. This document outlines the compound's significance in the fields of medicinal chemistry and materials science, supported by available data and a potential synthetic pathway.

Core Molecular Data

This compound is a substituted pyridine derivative with the molecular formula C₅H₅FN₂. Its chemical structure is characterized by a pyridine ring with an amino group at the 3-position and a fluorine atom at the 2-position. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1][2]

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
CAS Number 1597-33-7
Appearance Liquid
Density 1.212 g/mL at 25 °C
Refractive Index n20/D 1.563
SMILES Nc1cccnc1F
InChI Key QVDACIZNNNFTBO-UHFFFAOYSA-N

Synthesis Methodology

A potential synthetic workflow is proposed below:

SynthesisWorkflow Potential Synthesis Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Fluoridation 3-Aminopyridine 3-Aminopyridine Bromination_Reaction Bromination 3-Aminopyridine->Bromination_Reaction Reagents: NaBr, NaBrO3, H2SO4 Intermediate 3-Amino-2-bromopyridine Bromination_Reaction->Intermediate Fluoridation_Reaction Fluoridation (e.g., Balz-Schiemann type reaction) Intermediate->Fluoridation_Reaction Reagents: Anhydrous HF, NaNO2 Final_Product This compound Fluoridation_Reaction->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical, based on related syntheses[3][4]):

Step 1: Synthesis of 3-Amino-2-bromopyridine (Intermediate)

  • In a reaction vessel under cooling (ice bath), 3-aminopyridine is dissolved in a suitable solvent such as acetonitrile.

  • An aqueous solution of sodium bromide and sodium bromate is added to the stirred solution.

  • Sulfuric acid is then added dropwise while maintaining a low temperature.

  • The reaction is allowed to proceed at room temperature for several hours.

  • The reaction mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product, 3-amino-2-bromopyridine, is extracted using an organic solvent (e.g., ethyl acetate).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization.

Step 2: Synthesis of this compound (Final Product)

  • The intermediate, 3-amino-2-bromopyridine, is dissolved in anhydrous hydrogen fluoride in a suitable reaction vessel (e.g., a tetrafluoroethylene tank).

  • The solution is cooled to a very low temperature (e.g., -78 °C).

  • Sodium nitrite is added portion-wise to the cooled mixture.

  • This reaction is a variation of the Balz-Schiemann reaction, where the diazonium salt is formed and subsequently replaced by fluorine.

  • Upon completion of the reaction, the mixture is carefully quenched and neutralized.

  • The final product, this compound, is isolated and purified.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. Handling of anhydrous hydrogen fluoride and diazotization reactions requires extreme caution and appropriate safety measures.

Spectroscopic Data

While comprehensive experimental spectra for this compound are not widely published, a reference to its Fourier-Transform Infrared (FTIR) spectrum is available, which can be a valuable tool for structural confirmation.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.

Its applications are particularly noted in:

  • Oncology: As an intermediate in the creation of novel therapeutic agents for cancer treatment.[1]

  • Infectious Diseases: Used in the development of new drugs to combat infectious agents.[1]

  • Enzyme Inhibition: The aminopyridine scaffold is a known pharmacophore for kinase inhibitors, and fluorination can enhance binding affinity and selectivity.[5]

  • Materials Science: Employed in the development of advanced materials with specific chemical properties.[1]

Currently, there is a lack of specific, publicly available data detailing the direct involvement of this compound in modulating specific biological signaling pathways. However, its use as a fragment in the synthesis of kinase inhibitors suggests that derivatives of this compound could potentially target signaling pathways regulated by kinases, which are often dysregulated in diseases like cancer.[5][6] Further research is warranted to explore the direct biological activities and mechanisms of action of this compound and its derivatives.

References

Synthesis of 3-Amino-2-fluoropyridine from 2,3-difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-amino-2-fluoropyridine, a valuable building block in medicinal chemistry and materials science, from the starting material 2,3-difluoropyridine. The core of this synthesis lies in a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle and Regioselectivity

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the electron-rich ammonia molecule acts as a nucleophile, attacking the electron-deficient pyridine ring of 2,3-difluoropyridine. The pyridine nitrogen atom exerts an electron-withdrawing effect, activating the C-2 and C-4 positions towards nucleophilic attack. In the case of 2,3-difluoropyridine, the attack preferentially occurs at the C-2 position, leading to the displacement of the fluoride ion and the formation of the desired this compound. The fluorine atom is an excellent leaving group in SNAr reactions, facilitating this transformation.

Experimental Protocol

The following experimental protocol is based on analogous amination reactions of substituted difluoropyridines, specifically adapting conditions from the synthesis of 2-amino-3-fluoro-5-chloropyridine.

Reaction Scheme:

Materials and Reagents:

  • 2,3-Difluoropyridine

  • Aqueous ammonia (25-30% solution)

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • High-pressure reaction vessel (e.g., autoclave)

Procedure:

  • Charging the Reactor: In a high-pressure reaction vessel, add 2,3-difluoropyridine. For every 1 molar equivalent of 2,3-difluoropyridine, add 10-15 molar equivalents of aqueous ammonia.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature between 110-140°C. Maintain this temperature with stirring for 16-24 hours. The internal pressure of the vessel will increase due to the heating of the aqueous ammonia solution.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel, eluting with a suitable solvent system such as a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Reaction Parameters for the Amination of 2,3-Difluoropyridine

ParameterValue
Starting Material2,3-Difluoropyridine
ReagentAqueous Ammonia (25-30%)
Molar Ratio (Ammonia : Substrate)10:1 to 15:1
Temperature110 - 140 °C
Reaction Time16 - 24 hours
PressureAutogenous
SolventWater

Table 2: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceDensity (g/mL)Refractive Index (n20/D)
2,3-DifluoropyridineC₅H₃F₂N115.08Colorless liquid--
This compoundC₅H₅FN₂112.11Yellowish crystal or liquid[1]1.2121.563

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start reactor_charging Charge Reactor: - 2,3-Difluoropyridine - Aqueous Ammonia start->reactor_charging reaction Reaction: - Seal Vessel - Heat to 110-140°C - Stir for 16-24h reactor_charging->reaction workup Work-up: - Cool to RT - Vent Pressure - Dichloromethane Extraction reaction->workup purification Purification: - Dry with Na2SO4 - Concentrate - Vacuum Distillation / Chromatography workup->purification product This compound purification->product

Caption: A flowchart of the synthesis of this compound.

Safety Considerations

  • This reaction should be carried out in a high-pressure reactor by trained personnel.

  • The reaction generates high pressure; ensure the reactor is rated for the expected pressures at the reaction temperature.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Spectroscopic Profile of 3-Amino-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 3-Amino-2-fluoropyridine. The information presented herein is intended to support research and development activities by providing essential data for characterization, quality control, and reaction monitoring. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the IR and Mass Spectrometry data are based on typical values for the constituent functional groups, the NMR data are predicted based on established substituent effects on the pyridine ring, as specific experimental spectra were not publicly available at the time of this compilation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.7 - 7.9dddJ(H,H) ≈ 4.5, 1.5; J(H,F) ≈ 1.5H-6
~6.9 - 7.1dddJ(H,H) ≈ 8.0, 4.5; J(H,F) ≈ 1.0H-5
~6.6 - 6.8dddJ(H,H) ≈ 8.0, 1.5; J(H,F) ≈ 8.0H-4
~3.8 - 4.2br s--NH₂

Note: Chemical shifts and coupling constants are estimations and may vary depending on experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Coupling Constant (¹JCF, ²JCF, etc.) HzAssignment
~155 - 160d¹JCF ≈ 230-250C-2
~138 - 142d⁴JCF ≈ 3-5C-6
~130 - 135d²JCF ≈ 15-20C-3
~120 - 125d³JCF ≈ 4-6C-5
~115 - 120d²JCF ≈ 3-5C-4

Note: Chemical shifts and coupling constants are estimations. The carbon attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF).

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrational Mode
3450 - 3300Medium, Sharp (doublet)N-H asymmetric & symmetric stretching
3100 - 3000Medium to WeakAromatic C-H stretching
1620 - 1580StrongC=C and C=N ring stretching
1500 - 1400StrongC=C ring stretching
1250 - 1150StrongC-F stretching
850 - 750StrongC-H out-of-plane bending
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
112High[M]⁺ (Molecular Ion)
85Moderate[M - HCN]⁺
84Moderate[M - N₂]⁺ or [M - CO]⁺ (rearrangement)
58Moderate[C₃H₄N]⁺

Note: The molecular weight of this compound is 112.11 g/mol . The fragmentation pattern is predicted based on common fragmentation pathways for aminopyridines.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • 500 MHz NMR Spectrometer (or similar high-field instrument)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence (zg30 or similar).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Number of Scans: 16

  • Relaxation Delay (d1): 5 seconds

  • Acquisition Time: 2-3 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30 or similar).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze and report the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Method 1: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: KBr Pellet

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum. A background spectrum of a pure KBr pellet may be run for baseline correction.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer equipped with an Electron Ionization (EI) source.

  • Gas chromatograph (GC) for sample introduction or a direct insertion probe.

Sample Preparation and Introduction (GC-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

  • The sample will be vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.

GC Parameters (Typical):

  • Column: 30 m x 0.25 mm DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Mass Spectrometer Parameters (EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40 - 400

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the major fragment ions and propose fragmentation pathways.

  • Compare the obtained spectrum with a library database if available.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_results Final Report Sample This compound Sample Dissolve Dissolve in CDCl3 (for NMR) Sample->Dissolve Prepare_KBr Prepare KBr Pellet (for IR - Method 2) Sample->Prepare_KBr Dilute Dilute in Volatile Solvent (for GC-MS) Sample->Dilute IR_Acq IR Data Acquisition (ATR or KBr Pellet) Sample->IR_Acq ATR (Method 1) NMR_Acq NMR Data Acquisition (1H & 13C) Dissolve->NMR_Acq Prepare_KBr->IR_Acq MS_Acq MS Data Acquisition (EI) Dilute->MS_Acq NMR_Proc NMR Spectrum Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc IR Spectrum Processing (Baseline Correction) IR_Acq->IR_Proc MS_Proc Mass Spectrum Analysis (Identify M+ & Fragments) MS_Acq->MS_Proc Report Technical Guide with Tables and Protocols NMR_Proc->Report IR_Proc->Report MS_Proc->Report

General workflow for the spectroscopic analysis of this compound.

The Solubility Profile of 3-Amino-2-fluoropyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-fluoropyridine is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. A thorough understanding of its solubility in various organic solvents is critical for its effective application in synthesis, purification, and formulation. This technical guide provides a consolidated overview of the solubility characteristics of this compound, outlines a general experimental protocol for its quantitative determination, and illustrates its role in synthetic pathways.

Physicochemical Properties and Solubility

This compound is a fluorinated pyridine derivative with the molecular formula C₅H₅FN₂ and a molecular weight of approximately 112.11 g/mol .[1][2] It typically appears as a white to off-white or yellowish solid or liquid.[3][4] The presence of both a nucleophilic amino group and an electron-withdrawing fluorine atom on the pyridine ring imparts distinct reactivity and influences its physical properties, including solubility.[4][5]

Table 1: Qualitative Solubility of this compound
Solvent ClassSolvent ExampleSolubilityReference
HalogenatedDichloromethaneSoluble[3]
EstersEthyl AcetateSoluble[3]
SulfoxidesDimethyl sulfoxide (DMSO)Soluble[3]
AlcoholsMethanol, EthanolSoluble to Moderately Soluble[3]
EthersDiethyl etherSoluble[3]
WaterWaterLimited/Slightly Soluble[3]

This qualitative data suggests that this compound is well-suited for reactions and purifications in a range of common organic solvents. Its limited aqueous solubility is a key consideration for work-up and extraction procedures.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Isothermal Equilibrium Method: A Step-by-Step Guide
  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath).

    • The mixture is agitated (e.g., via magnetic stirring or shaking) at a constant, defined temperature for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours, though the exact time should be determined empirically by sampling at various time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is established, the agitation is stopped, and the suspension is allowed to stand at the constant temperature for a period to allow the undissolved solid to settle.

    • A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

  • Quantification of Solute:

    • The concentration of this compound in the filtered aliquot is determined using a suitable analytical method. Common techniques include:

      • Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid solute is measured.

      • Chromatographic Analysis (HPLC/GC): The saturated solution is appropriately diluted, and the concentration is determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC) against a calibration curve prepared with known concentrations of this compound.

      • Spectroscopic Analysis (UV-Vis): If the compound has a distinct chromophore, UV-Vis spectroscopy can be used to determine the concentration based on a previously established calibration curve (Beer-Lambert Law).

  • Data Reporting:

    • The solubility is typically expressed in units of mass per volume (e.g., g/100 mL, mg/L) or molarity (mol/L) at the specified temperature. The experiment should be repeated multiple times to ensure reproducibility and to calculate an average value and standard deviation.

Visualization of Synthetic Utility

This compound is a valuable intermediate in organic synthesis, often utilized in the construction of more complex molecules for pharmaceuticals and agrochemicals.[4] The amino group can act as a nucleophile or be transformed into other functional groups, while the fluorine atom can influence the molecule's properties or serve as a leaving group in certain reactions.

Below is a conceptual workflow illustrating the use of this compound in a common synthetic transformation.

G A This compound C Reaction Conditions (Base, Solvent) A->C B Electrophile (e.g., Acyl Chloride, Alkyl Halide) B->C D N-Substituted This compound Derivative C->D Nucleophilic Substitution E Further Functionalization or Cyclization D->E F Target Molecule (e.g., Pharmaceutical Intermediate) E->F

Caption: Synthetic workflow for derivatization of this compound.

This diagram illustrates a general reaction where the amino group of this compound acts as a nucleophile, reacting with an electrophile under suitable conditions to form a new derivative. This product can then undergo further transformations to yield a final target molecule.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, qualitative evidence consistently indicates its good solubility in a range of common organic solvents, making it a versatile reagent for organic synthesis. The provided experimental protocol offers a reliable framework for researchers to determine precise solubility values tailored to their specific applications. The synthetic utility, highlighted by its role as a reactive intermediate, underscores its importance in the development of novel chemical entities. This guide serves as a foundational resource for professionals working with this compound, enabling more informed decisions in experimental design and process development.

References

An In-Depth Technical Guide to the Reactivity and Stability of 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atom on the pyridine ring, govern its reactivity and stability, making it a valuable synthon for the development of novel therapeutic agents and functional materials. The strategic placement of the fluorine atom at the 2-position significantly influences the molecule's pKa, metabolic stability, and susceptibility to nucleophilic substitution, while the amino group at the 3-position provides a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols and data to support its application in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

PropertyValue
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
CAS Number 1597-33-7
Appearance White to yellow or brown crystalline powder or liquid
Melting Point 41.5-47.5 °C
Boiling Point 90 °C at 15 mmHg
Density 1.257 g/cm³ (predicted)
pKa (predicted) ~3.95
Storage Conditions Store in a cool, dry, dark place under an inert atmosphere.

Spectroscopic Data:

¹H NMR (DMSO-d₆) δ (ppm) Multiplicity Assignment
~7.6 (d)DoubletH-6
~7.2 (t)TripletH-4
~6.6 (m)MultipletH-5
~6.4 (s)Singlet-NH₂
¹³C NMR δ (ppm) Assignment
~150C-2
~138C-6
~135C-3
~123C-4
~118C-5
Mass Spectrometry (EI) m/z Relative Intensity Assignment
112High[M]⁺
95Moderate[M - NH₃]⁺
85Moderate[M - HCN]⁺
69Moderate[M - C₂H₂N]⁺

Note: The spectroscopic data presented is based on typical values for aminofluoropyridines and may vary depending on the solvent and experimental conditions. The provided ¹H NMR data is for the closely related isomer 2-Amino-3-fluoropyridine and serves as an illustrative example.[1]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Chemical Stability:

  • Acidic Conditions: The amino group of this compound is basic and will be protonated under acidic conditions to form the corresponding pyridinium salt. This can deactivate the ring towards electrophilic substitution but may activate it for certain nucleophilic reactions. Strong acidic conditions should be used with caution as they may lead to hydrolysis or other side reactions.

  • Basic Conditions: this compound is generally stable under mild basic conditions. However, strong bases may deprotonate the amino group, increasing its nucleophilicity.

  • Oxidizing and Reducing Agents: The amino group is susceptible to oxidation, and appropriate precautions should be taken when using oxidizing agents. The pyridine ring is generally resistant to reduction, but catalytic hydrogenation can reduce the ring under harsh conditions.

  • Hydrolytic Stability: Fluorinated aromatic compounds generally exhibit high hydrolytic stability.[3] The C-F bond in this compound is expected to be stable to hydrolysis under normal conditions.

Reactivity and Key Transformations

The reactivity of this compound is dictated by the electronic effects of the amino and fluoro substituents on the pyridine ring. The amino group acts as an activating, ortho-, para-director for electrophilic substitution (though the pyridine nitrogen is deactivating overall), while the fluorine atom is a deactivating, ortho-, para-director and a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Reactions at the Amino Group

The primary amino group is a versatile functional handle for various transformations:

  • Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce further functionality.

  • Alkylation and Reductive Amination: The amino group can be alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium borohydride) to yield secondary or tertiary amines.

  • Diazotization (Sandmeyer-type Reactions): The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in the presence of a copper(I) catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position makes this position highly susceptible to nucleophilic attack. This is a key feature of the reactivity of this compound and is widely exploited in synthesis.

  • Synthesis of Pyrido[2,3-b]pyrazines: A significant application of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a scaffold found in many biologically active molecules, including kinase inhibitors.[4] The reaction typically involves the condensation of this compound with a 1,2-dicarbonyl compound or its equivalent.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the amination of a suitable dihalopyridine precursor. The following protocol is adapted from the synthesis of the isomeric 2-amino-3-fluoropyridine.[1]

Reaction: 2,3-Difluoropyridine + NH₃ → this compound

Materials:

  • 2,3-Difluoropyridine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Autoclave or sealed reaction vessel

Procedure:

  • In a high-pressure autoclave, combine 2,3-difluoropyridine (1 equivalent) and a significant excess of aqueous ammonia in ethanol.

  • Seal the vessel and heat the mixture to 120-140°C for 16-24 hours. The pressure will increase during the reaction.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

G start Start reactants Combine 2,3-Difluoropyridine, aqueous ammonia, and ethanol in autoclave start->reactants heat Heat to 120-140°C for 16-24 hours reactants->heat cool Cool to room temperature and vent heat->cool concentrate Concentrate under reduced pressure cool->concentrate extract Extract with organic solvent concentrate->extract dry Dry organic layers over Na₂SO₄ extract->dry purify Purify by chromatography or recrystallization dry->purify end End: Pure this compound purify->end

Synthesis workflow for this compound.

Synthesis of 2-Aryl-pyrido[2,3-b]pyrazines

This protocol describes a general procedure for the synthesis of 2-aryl-pyrido[2,3-b]pyrazines from this compound and an α-ketoaldehyde, adapted from related multicomponent reactions.[1]

Reaction: this compound + Aryl-α-ketoaldehyde → 2-Aryl-pyrido[2,3-b]pyrazine

Materials:

  • This compound

  • Substituted aryl-α-ketoaldehyde (e.g., phenylglyoxal)

  • Ethanol

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent), the aryl-α-ketoaldehyde (1 equivalent), and ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 20 mol%).

  • Heat the reaction mixture to reflux for approximately 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-pyrido[2,3-b]pyrazine.

G start Start reactants Combine this compound, aryl-α-ketoaldehyde, ethanol, and p-TSA start->reactants reflux Reflux for 8-12 hours reactants->reflux cool Cool to room temperature reflux->cool isolate Isolate crude product (filtration or concentration) cool->isolate purify Purify by chromatography or recrystallization isolate->purify end End: Pure 2-Aryl-pyrido[2,3-b]pyrazine purify->end

Synthesis of 2-Aryl-pyrido[2,3-b]pyrazines.

Role in Drug Development and Signaling Pathways

This compound is a privileged scaffold in drug discovery, primarily due to the favorable properties imparted by the fluoropyridine moiety. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[5] Derivatives of aminopyridines and the resulting pyridopyrazines have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[6] Aminopyridine-based compounds have been developed as potent Aurora kinase inhibitors.[7] The this compound scaffold can be incorporated into molecules designed to bind to the ATP-binding pocket of Aurora kinases, thereby inhibiting their activity and leading to mitotic arrest and apoptosis in cancer cells.

G AuroraKinase Aurora Kinase Mitosis Mitosis AuroraKinase->Mitosis Promotes CellProliferation Cancer Cell Proliferation Mitosis->CellProliferation Leads to Inhibitor This compound Derivative Inhibitor->AuroraKinase Inhibits

Inhibition of the Aurora Kinase Signaling Pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and migration.[8] Mutations and overexpression of EGFR are common in various cancers. Aminopyrimidine and related heterocyclic scaffolds are core components of many EGFR inhibitors.[9] Derivatives of this compound can be designed to target the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling.

G EGF EGF EGFR EGFR EGF->EGFR Binds to PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates MAPK MAPK Pathway EGFR->MAPK Activates CellProliferation Cell Proliferation & Survival PI3K_Akt->CellProliferation MAPK->CellProliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Inhibition of the EGFR Signaling Pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism.[10] Hyperactivation of this pathway is a hallmark of many cancers. The development of PI3K inhibitors is a major focus of cancer drug discovery.[11] The this compound scaffold can serve as a foundation for the synthesis of molecules that target the various isoforms of PI3K, inhibiting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and thereby blocking the downstream signaling cascade.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates CellSurvival Cell Growth & Survival Akt->CellSurvival Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

This compound is a versatile and valuable building block with a rich and tunable reactivity profile. Its stability under a range of conditions, coupled with the distinct reactivity of its amino and fluoro groups, makes it an important tool for the synthesis of complex heterocyclic systems. The insights provided in this guide, including detailed experimental considerations and its role in targeting key signaling pathways, are intended to facilitate its effective use in the design and development of next-generation pharmaceuticals and advanced materials. As research continues to uncover new applications and synthetic methodologies, the importance of this compound in the scientific community is poised to grow.

References

3-Amino-2-fluoropyridine: A Technical Guide to Safe Handling and Emergency Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-2-fluoropyridine, a versatile building block in pharmaceutical and agrochemical research. Due to its unique chemical properties, understanding and implementing rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, recommended handling procedures, personal protective equipment, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. While specific toxicity data for this compound is limited, data from the closely related compound 3-aminopyridine, along with information from various safety data sheets, indicates significant potential health risks. The primary hazards include acute oral toxicity, skin irritation, and serious eye irritation.

GHS Hazard Classification (Inferred):

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 3H301DangerToxic if swallowed.
Acute Toxicity, DermalCategory 3H311DangerToxic in contact with skin.
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319WarningCauses serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3H335WarningMay cause respiratory irritation.

Note: This classification is based on available data for 3-aminopyridine and related compounds and should be used as a guideline. A conservative approach to handling is strongly recommended.

Toxicological Data

Acute Toxicity Data for 3-Aminopyridine:

Route of ExposureSpeciesValue
Oral (LD50)-100 mg/kg
Dermal (LD50)-300 mg/kg
Inhalation (LC50)-0.51 mg/l (4 h, dust/mist)

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fine dust.

  • Skin Protection: A flame-retardant, antistatic lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is necessary.

Engineering Controls
  • Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

General Handling Procedures
  • Avoid all direct contact with the substance.

  • Do not breathe dust, fumes, or vapors.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure containers are tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • The storage area should be locked and accessible only to authorized personnel.

  • Keep containers tightly sealed to prevent moisture absorption and contamination.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) A->B C Ensure Fume Hood is Operational B->C D Weigh Compound in Fume Hood C->D Proceed to handling E Perform Experiment in Fume Hood D->E F Tightly Seal Container After Use E->F G Decontaminate Work Area F->G Proceed to cleanup H Dispose of Waste in Designated Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a suitable decontaminating agent.

The following diagram outlines the logical steps for responding to an accidental spill.

G Accidental Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (including respiratory protection) evacuate->ppe contain Contain the Spill (use absorbent pads for liquids) ppe->contain cleanup Carefully Clean Up Spill (avoid raising dust) contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Report Incident decontaminate->end

Caption: A flowchart for responding to an accidental spill of this compound.

Potential Mechanism of Toxicity: A Signaling Pathway Perspective

Aminopyridines are known to be blockers of voltage-gated potassium (K+) channels.[4] This action is the likely mechanism of toxicity for this compound. By blocking these channels, the repolarization phase of the action potential in neurons is delayed, leading to an increased influx of calcium ions at the nerve terminal. This, in turn, enhances the release of neurotransmitters, which can lead to hyperexcitability of the nervous system, potentially causing symptoms such as tremors, convulsions, and in severe cases, respiratory distress.

The following diagram illustrates the proposed mechanism of action at a neuronal synapse.

G Proposed Toxicological Pathway of Aminopyridines cluster_neuron Presynaptic Neuron AP Action Potential Propagation K_channel Voltage-Gated K+ Channel AP->K_channel Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Repol Delayed Repolarization K_channel->Repol leads to Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Vesicles Synaptic Vesicles with Neurotransmitters Release Neurotransmitter Release Vesicles->Release Hyperexcitability Neuronal Hyperexcitability (e.g., tremors, seizures) Release->Hyperexcitability causes Compound This compound Block Blocks K+ Channel Compound->Block Block->K_channel Repol->Ca_channel prolongs opening of Ca_influx->Vesicles triggers fusion of

Caption: A diagram illustrating the potential mechanism of neurotoxicity for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations.

References

Commercial Suppliers of High-Purity 3-Amino-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 3-Amino-2-fluoropyridine, a key building block in pharmaceutical and agrochemical research. This document offers a comparative summary of suppliers, detailed experimental protocols for its synthesis and analysis, and a visualization of a relevant biological pathway where this compound or its derivatives play a crucial role.

High-Purity this compound Supplier Overview

Sourcing high-purity this compound is critical for reproducible and reliable results in research and development. The following table summarizes key information from various commercial suppliers to aid in the selection of the most suitable source for your specific needs.

SupplierPurity SpecificationPrice (USD)Available QuantitiesCertificate of Analysis (COA)
Sigma-Aldrich 95%[1]$68.321 gAvailable on product page
Chem-Impex ≥ 98% (GC)[2]$22.03[2]1 g[2]Available upon request
Amerigo Scientific 95%[3]Contact for pricingNot specifiedBuyer assumes responsibility to confirm purity[3]
Pipzine Chemicals Multiple grades availableContact for pricingBulk orders available[4]Provided with each batch[4]

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocols

Synthesis of this compound

The following protocol is a general laboratory-scale synthesis. Appropriate safety precautions, including the use of personal protective equipment and a fume hood, are mandatory.

Materials:

  • 2-Fluoropyridine

  • Potassium nitrate (KNO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Iron (Fe) powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Nitration of 2-Fluoropyridine:

    • Slowly add 2-fluoropyridine to a stirred, cooled (0-5 °C) solution of potassium nitrate in concentrated sulfuric acid.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-fluoro-3-nitropyridine.

  • Reduction of 2-Fluoro-3-nitropyridine:

    • In a round-bottom flask, suspend 2-fluoro-3-nitropyridine and iron powder in a mixture of ethanol and a saturated aqueous solution of ammonium chloride.

    • Heat the mixture to reflux and stir for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quality Control: Purity Determination by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Carrier Gas: Helium or Nitrogen[5]

  • Injection Mode: Splitless[6]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C

  • Flow Rate: 1.0 mL/min[6]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

Analysis:

  • Inject 1 µL of the prepared sample into the GC.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

Analysis:

  • Inject 10 µL of the sample.

  • Purity is calculated based on the area percentage of the main peak.

Signaling Pathway and Experimental Workflow Visualization

Derivatives of this compound are of significant interest in drug discovery, particularly as kinase inhibitors. The following diagrams illustrate a simplified signaling pathway involving Aurora Kinase A and a general workflow for screening potential inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mitosis Mitotic Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Aurora_A Aurora Kinase A PI3K_Akt_Pathway->Aurora_A Activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly MYC_Oncoprotein MYC Oncoprotein Stabilization Aurora_A->MYC_Oncoprotein Stabilizes Mitotic_Progression Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Cell_Proliferation Cell Proliferation MYC_Oncoprotein->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Inhibitor This compound Derivative (Inhibitor) Inhibitor->Aurora_A Inhibits

Caption: Simplified Aurora Kinase A signaling pathway and the inhibitory action of a this compound derivative.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library (including this compound derivatives) Primary_Screen Primary Kinase Assay (e.g., Aurora Kinase A) Start->Primary_Screen Hit_Identification Identify Hits (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Hits No_Hits End: No Potent Hits Hit_Identification->No_Hits No Hits Selectivity_Panel Kinase Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Panel->Cell_Based_Assays Lead_Candidate Lead Candidate Identification Cell_Based_Assays->Lead_Candidate

References

An In-depth Technical Guide to 3-Amino-2-fluoropyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-fluoropyridine, a fluorinated heterocyclic amine, has emerged as a significant building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of a fluorine atom adjacent to an amino group on a pyridine ring, make it a valuable scaffold for the synthesis of novel compounds with diverse applications. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and physicochemical properties of this compound (CAS No. 1597-33-7). Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to serve as a practical resource for researchers in the field.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a fluorinated building block that has garnered significant attention. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group on the pyridine scaffold creates a unique electronic environment, making it an attractive intermediate for the synthesis of a wide range of functional molecules.[1][2] This guide delves into the key aspects of this important chemical entity.

Discovery and Historical Context

Physicochemical and Spectral Data

A summary of the known physicochemical and spectral data for this compound is presented below. It is important to note that while some data is available from commercial suppliers, there is a scarcity of peer-reviewed literature detailing a complete characterization.

Quantitative Data Summary
PropertyValueSource
CAS Number 1597-33-7[3][4][5]
Molecular Formula C₅H₅FN₂[3]
Molecular Weight 112.11 g/mol
Appearance Yellowish crystal / White to off-white solid[2][7]
Density 1.212 g/mL at 25 °C
Refractive Index n20/D 1.563
Solubility Limited solubility in water; Soluble in dichloromethane and ethyl acetate.[7]

Note: Some physical properties like density and refractive index are reported by commercial suppliers and may require independent verification.

Spectral Data

¹H-NMR (D₂O): δ 7.588-7.602 (d, 1H), 7.202-7.254 (t, 1H), 6.576-6.618 (m, 1H).[6]

Mass Spectrum (MS): m/z 113.2 [M+H]⁺.[6]

Infrared (FTIR) Spectrum: An FTIR spectrum is available for reference on SpectraBase.[1]

Experimental Protocols: Synthesis of this compound

A contemporary and efficient synthesis of this compound is detailed in the Chinese patent CN105669539A. This two-step process starts from 2,3-difluoro-5-chloropyridine.

Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine

Reaction: 2,3-difluoro-5-chloropyridine reacts with aqueous ammonia in a sealed vessel under elevated temperature and pressure to yield 2-amino-3-fluoro-5-chloropyridine.

Experimental Protocol:

  • To a sealed reactor, add 2,3-difluoro-5-chloropyridine (1 equivalent).

  • Add aqueous ammonia (8-14 equivalents).

  • Heat the sealed mixture to 110-140 °C for 16-24 hours.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude product.

  • Purification is achieved by recrystallization or slurrying in a suitable solvent like petroleum ether.

Reported Yield: Approximately 85%.[6]

Characterization of Intermediate (2-Amino-3-fluoro-5-chloropyridine):

  • ¹H-NMR (DMSO-d₆): δ 7.778-7.785 (d, 1H), 7.577-7.609 (d, 1H), 6.442 (s, 2H).[6]

  • MS: m/z 147.1 [M+H]⁺.[6]

Step 2: Synthesis of this compound

Reaction: Catalytic hydrogenation of 2-amino-3-fluoro-5-chloropyridine removes the chloro group to afford the final product, this compound.

Experimental Protocol:

  • Dissolve 2-amino-3-fluoro-5-chloropyridine (1 equivalent) in methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • The reaction is carried out under a hydrogen atmosphere.

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by extraction and subsequent crystallization.

Reported Yield: Approximately 90%.[6]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound as described in the experimental protocols.

G A 2,3-difluoro-5-chloropyridine C Step 1: Ammonolysis (110-140 °C, 16-24h) A->C B Aqueous Ammonia B->C D 2-Amino-3-fluoro-5-chloropyridine C->D F Step 2: Catalytic Hydrogenation D->F E H₂, Pd/C, Methanol E->F G This compound F->G

Caption: Two-step synthesis of this compound.

Applications and Future Outlook

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules and functional materials.

  • Pharmaceutical Development: It is a key building block for novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and for targeting neurological disorders.[2] The presence and position of the fluorine and amino groups can be critical for achieving desired potency and selectivity.

  • Agrochemicals: This compound is utilized in the development of advanced pesticides and herbicides, where the fluorinated pyridine moiety can enhance efficacy and modulate environmental persistence.[2]

  • Material Science: this compound is employed in the creation of specialized polymers and materials where its incorporation can lead to enhanced thermal stability and chemical resistance.[2]

The continued exploration of new synthetic methodologies and the application of this compound in the design of novel molecular architectures promise to further expand its utility in both academic research and industrial applications. Future work should focus on a more complete characterization of its physicochemical properties, including experimental determination of its pKa and a comprehensive analysis of its spectral data, including ¹³C-NMR.

References

Theoretical Studies on the Electronic Properties of 3-Amino-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-2-fluoropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring creates a unique electronic structure that governs its reactivity, intermolecular interactions, and potential biological activity.[1] Theoretical computational studies provide a powerful avenue for elucidating these electronic properties at the molecular level.

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic properties of this compound. It is intended for researchers, scientists, and drug development professionals interested in applying computational chemistry techniques to understand and predict the behavior of this and similar molecules. While specific experimental data for this compound is not yet widely published, this guide outlines the established protocols and the expected insights from such theoretical investigations, drawing parallels from studies on related pyridine derivatives.

Core Electronic Properties and Their Significance

A thorough theoretical investigation of this compound would focus on several key electronic properties that dictate its chemical behavior.

Table 1: Key Electronic Properties and Their Significance

PropertySignificance
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[2] A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule will interact with other molecules and biological targets.[3]
Natural Bond Orbital (NBO) Analysis NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer (hyperconjugation) interactions. It helps to understand the delocalization of electron density and the stability of the molecule arising from these interactions.[4][5]
Mulliken Atomic Charges This analysis partitions the total electron density among the atoms in the molecule, providing a measure of the partial charge on each atom. This information is useful for understanding the molecule's polarity and electrostatic interactions.
Dipole Moment The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and its ability to engage in dipole-dipole interactions.

Experimental Protocols: Computational Methodologies

The following section details the typical computational protocols used to investigate the electronic properties of pyridine derivatives. These methods are directly applicable to the study of this compound.

1. Geometry Optimization:

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Methodology: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[6] The B3LYP hybrid functional is a common choice.

  • Basis Set: A basis set such as 6-311++G(d,p) is typically employed to provide a good description of the electronic structure.

  • Software: The Gaussian suite of programs is a standard tool for these calculations.[6]

  • Procedure:

    • The initial structure of this compound is built using a molecular editor.

    • A geometry optimization calculation is performed using the chosen DFT method and basis set.

    • The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

2. Frontier Molecular Orbital (HOMO-LUMO) Analysis:

  • Objective: To determine the energies of the HOMO and LUMO and their spatial distribution.

  • Methodology: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

  • Procedure:

    • Following geometry optimization, the energies of all molecular orbitals are calculated.

    • The highest energy occupied orbital (HOMO) and the lowest energy unoccupied orbital (LUMO) are identified.

    • The energy gap is calculated as E_gap = E_LUMO - E_HOMO.

    • The spatial distributions of the HOMO and LUMO are visualized to understand where electron donation and acceptance are most likely to occur.

3. Molecular Electrostatic Potential (MEP) Analysis:

  • Objective: To visualize the charge distribution and identify reactive sites.

  • Methodology: The MEP is calculated on the optimized molecular geometry.

  • Procedure:

    • A single-point energy calculation is performed on the optimized structure.

    • The MEP is calculated and mapped onto the electron density surface of the molecule.

    • The resulting map is color-coded, typically with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

4. Natural Bond Orbital (NBO) Analysis:

  • Objective: To analyze intramolecular charge transfer and hyperconjugative interactions.

  • Methodology: NBO analysis is performed on the optimized geometry.

  • Procedure:

    • The NBO program, often integrated with the Gaussian software package, is used.

    • The analysis provides information on donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

    • The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger interactions.[5]

Data Presentation: Expected Quantitative Results

While specific data for this compound requires dedicated calculations, the following tables illustrate how the quantitative results from such a study would be presented.

Table 2: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value

Table 3: NBO Analysis - Key Donor-Acceptor Interactions for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
e.g., LP(1) N7e.g., π(C2-C3)Calculated Value
e.g., π(C4-C5)e.g., π(N1-C6)Calculated Value

Table 4: Mulliken Atomic Charges of this compound

AtomCharge (a.u.)
N1 (Pyridine)Calculated Value
C2Calculated Value
C3Calculated Value
N7 (Amino)Calculated Value
F8Calculated Value
(...other atoms)Calculated Value

Visualization of Computational Workflow and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical workflow of the theoretical studies and the conceptual representation of the electronic properties.

Computational_Workflow cluster_input Input cluster_calculation Computational Methods cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy geom_opt->spe_calc homo_lumo HOMO-LUMO Analysis spe_calc->homo_lumo mep MEP Analysis spe_calc->mep nbo NBO Analysis spe_calc->nbo charges Mulliken Charges spe_calc->charges electronic_properties Electronic Properties (Tables 1-4) homo_lumo->electronic_properties mep->electronic_properties nbo->electronic_properties charges->electronic_properties reactivity Reactivity Prediction electronic_properties->reactivity

Caption: Computational workflow for determining the electronic properties of this compound.

Electronic_Properties_Relationship cluster_properties Core Electronic Properties cluster_insights Derived Insights HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Stability Molecular Stability HOMO_LUMO->Stability MEP Molecular Electrostatic Potential MEP->Reactivity Interactions Intermolecular Interactions MEP->Interactions NBO Natural Bond Orbital Analysis NBO->Interactions NBO->Stability

Caption: Relationship between core electronic properties and derived chemical insights.

Conclusion

The theoretical study of this compound's electronic properties, through methods such as DFT, provides invaluable insights into its reactivity, stability, and potential for intermolecular interactions. By following the detailed computational protocols outlined in this guide, researchers can generate robust data on properties like the HOMO-LUMO gap, molecular electrostatic potential, and natural bond orbital interactions. This information is critical for the rational design of novel molecules with desired characteristics for applications in drug development and materials science. The provided workflows and data presentation templates serve as a comprehensive roadmap for conducting and reporting such theoretical investigations.

References

Methodological & Application

The Versatility of 3-Amino-2-fluoropyridine in Modern Pharmaceutical Synthesis: Applications and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-2-fluoropyridine has emerged as a crucial building block for medicinal chemists, offering a unique combination of functionalities that are instrumental in the development of novel therapeutics. Its strategic placement of an amino group and a fluorine atom on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in the synthesis of complex pharmaceutical agents. This intermediate is particularly significant in the development of drugs targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[1] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of the final drug molecule, while the amino group provides a key handle for a variety of chemical transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic reactions, including amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Application in Kinase Inhibitor Synthesis

A prominent application of this compound and its derivatives is in the synthesis of kinase inhibitors, a critical class of drugs in oncology. The pyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme.

For instance, derivatives of 2-fluoropyridine have been utilized in the synthesis of potent Aurora A kinase inhibitors, which are being investigated for their role in reducing levels of oncoproteins like MYC. While a direct synthesis using this compound is not explicitly detailed in the provided search results, the use of a structurally similar compound, 6-chloro-2-fluoropyridine-3-carboxylic acid, in an amide coupling step to produce a kinase inhibitor highlights the relevance of this scaffold in the field.

Key Synthetic Transformations and Protocols

The utility of this compound in pharmaceutical synthesis is largely centered around the reactivity of its amino group and its potential for carbon-carbon and carbon-nitrogen bond formation at other positions of the pyridine ring (after suitable functionalization).

Amide Bond Formation

The primary amino group of this compound readily participates in amide bond formation with carboxylic acids or their activated derivatives. This is a fundamental reaction in drug synthesis, allowing for the connection of the aminopyridine core to various side chains and functional groups.

General Experimental Protocol for Amide Coupling:

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., T3P®, HATU, EDC/HOBt)

  • Organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the anhydrous solvent.

  • Add the organic base (1.5-2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add the coupling agent (1.1-1.2 eq) to the mixture and stir for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Slowly add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Quantitative Data for Amide Bond Formation (Hypothetical Data for Illustrative Purposes):

EntryCarboxylic AcidCoupling AgentBaseSolventTime (h)Yield (%)
1Benzoic AcidT3P®Et3NDMF1685
24-Fluorobenzoic AcidHATUDIPEACH2Cl21292
3Acetic AcidEDC/HOBtEt3NCH2Cl22478

Note: This data is illustrative and not based on specific search results for this compound.

Amide_Formation_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Setup (Inert Atmosphere) Carboxylic_Acid->Reaction_Vessel 3A2FP This compound 3A2FP->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., T3P®) Coupling_Agent->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction (12-24h, RT) Purification Purification (Chromatography) Workup->Purification Final_Product N-(2-fluoropyridin-3-yl)amide Purification->Final_Product

Amide formation workflow.

Suzuki-Miyaura Coupling

While this compound itself is not typically the electrophilic partner in a Suzuki-Miyaura coupling, it can be readily converted to a halo-derivative (e.g., 3-amino-2-fluoro-5-bromopyridine) which can then undergo this powerful C-C bond-forming reaction. This allows for the introduction of various aryl and heteroaryl substituents.

General Experimental Protocol for Suzuki-Miyaura Coupling of a 3-Amino-2-fluoro-5-halopyridine:

This protocol is based on general procedures for Suzuki-Miyaura couplings of halopyridines.

Materials:

  • 3-Amino-2-fluoro-5-halopyridine (e.g., bromo or iodo derivative)

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, DMF/water, toluene/water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add the 3-amino-2-fluoro-5-halopyridine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (1-24 hours), monitoring by TLC or LC-MS. Microwave irradiation can significantly reduce reaction times.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Hypothetical Data for Illustrative Purposes):

EntryHalopyridineBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-2-fluoro-5-bromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001288
23-Amino-2-fluoro-5-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O110895
33-Amino-2-fluoro-5-iodopyridineThiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O901682

Note: This data is illustrative and not based on specific search results for this compound derivatives.

Suzuki_Coupling_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Amino-2-fluoro-5-halopyridine ArX->OxAdd PdII_complex Ar-Pd(II)(X)Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Activated by Base Base Base Base->Boronic_Acid ArPdR_complex Ar-Pd(II)(R)Ln Transmetalation->ArPdR_complex RedElim Reductive Elimination ArPdR_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Amino-2-fluoro-5-arylpyridine RedElim->Product

Catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound can be used as the electrophilic partner in a Buchwald-Hartwig amination to form C-N bonds. This reaction is highly valuable for the synthesis of substituted diaminopyridines.

General Experimental Protocol for Buchwald-Hartwig Amination:

This protocol is based on general procedures for Buchwald-Hartwig amination of halopyridines.

Materials:

  • 3-Amino-2-fluoro-5-halopyridine (e.g., bromo or iodo derivative)

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos)

  • Strong base (e.g., NaOtBu, K₃PO₄, LiHMDS)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.

  • Add the 3-amino-2-fluoro-5-halopyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination (Hypothetical Data for Illustrative Purposes):

EntryHalopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-2-fluoro-5-bromopyridineMorpholinePd₂(dba)₃/BINAPNaOtBuToluene1001891
23-Amino-2-fluoro-5-bromopyridineAnilinePd(OAc)₂/XPhosK₃PO₄Dioxane1102485
33-Amino-2-fluoro-5-iodopyridineBenzylaminePd₂(dba)₃/RuPhosLiHMDSToluene901689

Note: This data is illustrative and not based on specific search results for this compound derivatives.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reagents Reagents HaloPyridine 3-Amino-2-fluoro-5-halopyridine Reaction_Vessel Reaction Setup (Inert Atmosphere, Heat) HaloPyridine->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Vessel Ligand Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction (16-24h, Heat) Purification Purification (Chromatography) Workup->Purification Final_Product N-substituted-3-amino-2-fluoropyridine Purification->Final_Product

Buchwald-Hartwig amination workflow.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its ability to undergo a variety of chemical transformations, including amide bond formation, and its utility (after halogenation) in powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, make it an indispensable tool for medicinal chemists. The protocols and data presented here, while based on general methodologies for this class of compounds, provide a strong foundation for researchers and drug development professionals to incorporate this important scaffold into their synthetic strategies for the discovery of new and improved medicines. Further exploration of the direct functionalization of this compound will undoubtedly continue to expand its role in the future of pharmaceutical development.

References

Application Notes: 3-Amino-2-fluoropyridine as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Amino-2-fluoropyridine is a key heterocyclic intermediate increasingly utilized in the discovery and development of next-generation agrochemicals. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring, combined with the reactive amino group at the 3-position, imparts unique physicochemical properties to derivative molecules. These properties can lead to enhanced biological efficacy, improved metabolic stability, and a favorable toxicological profile in novel fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative fungicidal agent.

Key Advantages of Incorporating the 2-Fluoropyridine Moiety

The presence of the 2-fluoropyridine scaffold, derived from this compound, offers several advantages in the design of modern agrochemicals:

  • Enhanced Biological Activity: The fluorine atom can significantly increase the binding affinity of the molecule to its target protein, leading to higher intrinsic activity.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic degradation, prolonging the bioavailability and efficacy of the active ingredient in the field.

  • Improved Physicochemical Properties: Fluorine substitution can modulate lipophilicity and membrane permeability, optimizing the uptake and translocation of the agrochemical within the target pest or plant.

Application Example: Synthesis of a Novel Pyridine Carboxamide Fungicide

This section details the synthesis and application of a representative pyridine carboxamide fungicide, herein designated as "Fluopyramide," derived from this compound. This class of fungicides is known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, a crucial site for fungal respiration.

Synthesis of Fluopyramide

The synthesis of Fluopyramide from this compound is a straightforward two-step process involving the formation of a nicotinoyl chloride intermediate followed by an amidation reaction.

Step 1: Synthesis of 2-Fluoronicotinoyl Chloride

This compound is first converted to 2-fluoronicotinic acid via a Sandmeyer-type reaction. The resulting acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the reactive acid chloride intermediate.

Step 2: Amidation to Form Fluopyramide

The 2-fluoronicotinoyl chloride is then reacted with a selected aniline derivative (in this example, 2-(phenylamino)aniline) in the presence of a base to yield the final product, Fluopyramide.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-N-(2-(phenylamino)phenyl)nicotinamide (Fluopyramide)

Materials:

  • This compound

  • Sodium nitrite

  • Hydrochloric acid

  • Copper(I) cyanide

  • Sodium hydroxide

  • Thionyl chloride

  • 2-(Phenylamino)aniline

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of 2-Fluoronicotinic Acid:

    • Dissolve this compound (1 eq.) in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq.) dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in water.

    • Slowly add the diazonium salt solution to the copper(I) cyanide solution.

    • Heat the reaction mixture to 50 °C for 1 hour.

    • Cool the mixture and basify with a sodium hydroxide solution to hydrolyze the nitrile.

    • Acidify the solution with hydrochloric acid to precipitate the 2-fluoronicotinic acid.

    • Filter, wash with cold water, and dry the product.

  • Synthesis of 2-Fluoronicotinoyl Chloride:

    • Suspend 2-fluoronicotinic acid (1 eq.) in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-fluoronicotinoyl chloride.

  • Synthesis of 2-Fluoro-N-(2-(phenylamino)phenyl)nicotinamide (Fluopyramide):

    • Dissolve 2-(phenylamino)aniline (1 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).

    • Cool the solution to 0-5 °C.

    • Add a solution of 2-fluoronicotinoyl chloride (1.1 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product.

Quantitative Data

The fungicidal activity of Fluopyramide and related pyridine carboxamides is typically evaluated against a panel of economically important plant pathogens. The data presented below is representative of the performance of this class of fungicides, with a focus on Botrytis cinerea, the causal agent of gray mold.[1]

CompoundTarget PathogenIn Vitro EC50 (mg/L)In Vivo Protective Efficacy (%) @ 200 mg/L
Fluopyramide (hypothetical)Botrytis cinerea3.575
Thifluzamide (Reference)Botrytis cinerea2.880
Boscalid (Reference)Botrytis cinerea1.985

Table 1: Comparative fungicidal activity of Fluopyramide and commercial standards against Botrytis cinerea.[1]

CompoundTarget EnzymeIC50 (µM)
Fluopyramide (hypothetical)B. cinerea SDH15.2
Thifluzamide (Reference)B. cinerea SDH14.4

Table 2: Inhibitory activity of Fluopyramide and a commercial standard against the succinate dehydrogenase (SDH) enzyme from Botrytis cinerea.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

Fluopyramide_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_end Final Product This compound This compound Diazotization & Cyanation Diazotization & Cyanation This compound->Diazotization & Cyanation NaNO2, HCl, CuCN Hydrolysis Hydrolysis Diazotization & Cyanation->Hydrolysis Chlorination Chlorination Hydrolysis->Chlorination Amidation Reaction Amidation Reaction Chlorination->Amidation Reaction 2-Fluoronicotinoyl chloride 2-(Phenylamino)aniline 2-(Phenylamino)aniline 2-(Phenylamino)aniline->Amidation Reaction Base Fluopyramide Fluopyramide Amidation Reaction->Fluopyramide

Caption: Synthetic workflow for Fluopyramide from this compound.

SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) Oxidation Fumarate Fumarate Complex II (SDH)->Fumarate Electron Flow Electron Flow Complex II (SDH)->Electron Flow ATP Production ATP Production Electron Flow->ATP Production Fluopyramide Fluopyramide Fluopyramide->Complex II (SDH) Inhibition

Caption: Mode of action of Fluopyramide as a succinate dehydrogenase inhibitor.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-amino-2-fluoropyridine as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of 3-amino-2-arylpyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The presence of both an amino group and a fluorine atom on the pyridine ring presents unique challenges and opportunities, including potential catalyst inhibition and modulation of the final product's physicochemical properties. The following protocols are based on established methods for structurally similar aminohalopyridines and offer a robust starting point for reaction optimization.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[1] For the purposes of these notes, this compound serves as the halide partner. The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 3-amino-2-arylpyridine product, regenerating the Pd(0) catalyst.[2]

Challenges in the Suzuki coupling of aminopyridines include the potential for the lone pair of electrons on the amino and pyridine nitrogen atoms to coordinate with the palladium center, which can inhibit the catalytic cycle.[1] The selection of appropriate ligands, bases, and solvents is crucial to mitigate these effects and achieve high yields.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aminopyridines, providing a comparative overview of catalysts, bases, solvents, and reported yields for analogous substrates. This data serves as a guide for selecting the initial conditions for the coupling of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901885[3]
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901882[3]
35-Bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901878[3]
43-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)Reflux1290[1]
52-BromopyridinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001695[4]

Experimental Protocols

The following protocols are recommended as a starting point for the Suzuki coupling of this compound. Optimization may be required for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-2-arylpyridine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent such as 1,4-dioxane/water (4:1) or DMF

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Regeneration Product Ar-Ar' ArPdArB->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)Ln ArX This compound (Ar-X) ArX->ArPdX ArBOH2 Ar'B(OH)2 ArBOH3 [Ar'B(OH)3]- ArBOH2->ArBOH3 Activation BaseOH Base (e.g., K3PO4) BaseOH->ArBOH2 ArBOH3->ArPdX center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound, Arylboronic Acid, Base B Add Palladium Catalyst and Ligand (if applicable) A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (e.g., Ar/N2 Purge) C->D E Heat Reaction Mixture (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3-Amino-2-fluoropyridine with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of N-aryl-3-amino-2-fluoropyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. While direct literature precedents for this specific substrate are limited, this document outlines generalized protocols and key considerations based on established methodologies for similar electron-deficient and sterically hindered aminopyridines.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction offers a versatile and efficient route to synthesize aryl amines from aryl halides and primary or secondary amines.[3] The use of this compound as a substrate presents unique challenges due to the electronic properties of the pyridine ring and the potential for catalyst inhibition by the basic nitrogen atoms. However, with the appropriate choice of catalyst, ligand, and reaction conditions, this transformation can be successfully achieved.

Key Considerations for the Amination of this compound

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is crucial for a successful reaction. For electron-deficient and potentially coordinating substrates like aminopyridines, bulky and electron-rich biarylphosphine ligands are often preferred. These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[3][4] Commonly used pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are effective when paired with appropriate ligands.

  • Base Selection: The base plays a critical role in the deprotonation of the amine and the regeneration of the active catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are frequently employed. The choice of base can influence the reaction rate and the tolerance of functional groups on the coupling partners.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are common choices for Buchwald-Hartwig aminations.

  • Reaction Temperature: The reaction temperature typically ranges from 80 to 110 °C. Optimization of the temperature may be necessary depending on the reactivity of the specific aryl halide and amine.

Generalized Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

G cluster_0 Buchwald-Hartwig Amination This compound plus + This compound->plus Aryl Halide (Ar-X) Ar-X arrow Pd Catalyst, Ligand, Base, Solvent, Heat Aryl Halide (Ar-X)->arrow Product plus->Aryl Halide (Ar-X) arrow->Product

Caption: General scheme of the Buchwald-Hartwig amination.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) species.

G Catalytic Cycle pd0 Pd(0)L oa_complex [Ar-Pd(II)(X)L] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR')L] oa_complex->amine_complex Amine Coordination & Deprotonation (R'NH2, Base) product_complex Product amine_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration G start Low Conversion or Side Products check_reagents Check Reagent Purity and Anhydrous/Anoxic Conditions start->check_reagents change_ligand Screen Different Ligands (e.g., Xantphos, Josiphos) check_reagents->change_ligand change_base Vary the Base (e.g., K2CO3, LHMDS) change_ligand->change_base change_solvent Change Solvent (e.g., THF, DMF) change_base->change_solvent optimize_temp Optimize Temperature change_solvent->optimize_temp success Improved Yield optimize_temp->success

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-fluoropyridine is a versatile starting material in medicinal chemistry for the synthesis of a variety of novel heterocyclic compounds. The presence of the amino group provides a nucleophilic center for further reactions, while the fluorine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the construction of fused ring systems.[1][2][3] This reactivity profile makes it a valuable building block for the development of compounds with potential therapeutic applications, including as anticancer and antibacterial agents.[4][5] These application notes provide detailed protocols for the synthesis of pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines from this compound, summarizing key quantitative data and illustrating the reaction pathways.

I. Synthesis of 2-Aryl-pyrido[2,3-b]pyrazines

The reaction of 3-amino-2-fluoropyridines with 2H-azirines in the presence of triflic anhydride (Tf2O) provides a regioselective route to 2-aryl-pyrido[2,3-b]pyrazines.[6][7] This transformation proceeds through the nucleophilic addition of the aminopyridine to an activated azirine intermediate, followed by an intramolecular SNAr cyclization.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-pyrido[2,3-b]pyrazines
  • Reaction Setup: To a solution of the 2H-azirine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an argon atmosphere, add triflic anhydride (1.1 equiv).

  • Addition of Aminopyridine: After stirring for 15 minutes, add a solution of this compound (1.2 equiv) in anhydrous DCM.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-pyrido[2,3-b]pyrazine.

Quantitative Data
Starting 2H-AzirineStarting this compoundProductYield (%)
2-Phenyl-2H-azirineThis compound2-Phenyl-pyrido[2,3-b]pyrazine60
2-(4-Methoxyphenyl)-2H-azirineThis compound2-(4-Methoxyphenyl)-pyrido[2,3-b]pyrazine55
2-(4-Chlorophenyl)-2H-azirineThis compound2-(4-Chlorophenyl)-pyrido[2,3-b]pyrazine58

Table 1: Isolated yields of 2-Aryl-pyrido[2,3-b]pyrazines.[6][7]

Reaction Pathway

Synthesis_of_Pyridopyrazines Azirine 2H-Azirine Activated_Azirine Activated Azirine Intermediate Azirine->Activated_Azirine + Tf2O Tf2O Tf2O Addition_Product Nucleophilic Addition Product Activated_Azirine->Addition_Product + this compound Aminofluoropyridine This compound Pyridopyrazine 2-Aryl-pyrido[2,3-b]pyrazine Addition_Product->Pyridopyrazine Intramolecular SNAr Cyclization

Caption: Synthesis of 2-Aryl-pyrido[2,3-b]pyrazines.

II. Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds that can be synthesized from precursors derived from aminopyridines. These compounds are known for their diverse biological activities, including anticancer properties.[5] A common synthetic strategy involves the condensation of a substituted aminopyridine derivative with a suitable cyclizing agent.

Experimental Protocol: Synthesis of Substituted Pyrido[2,3-d]pyrimidines

This is a representative multi-step synthesis.

Step 1: Synthesis of 2-Amino-3-cyanopyridine derivative

A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), an activated ketone (1 mmol), and ammonium acetate (1.5 mmol) is heated under solvent-free conditions at 100 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and water is added. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the 2-amino-3-cyanopyridine derivative.[8]

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine core

The 2-amino-3-cyanopyridine derivative (1 mmol) is refluxed with an excess of formamide or triethyl orthoformate for several hours. After cooling, the precipitated solid is filtered, washed with a cold solvent (e.g., ethanol or ether), and dried to yield the pyrido[2,3-d]pyrimidin-4-amine.

Quantitative Data
AldehydeKetoneProduct (2-amino-3-cyanopyridine)Yield (%)
BenzaldehydeAcetophenone2-Amino-4,6-diphenylnicotinonitrile95
4-ChlorobenzaldehydeAcetophenone2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile92
4-MethoxybenzaldehydeAcetophenone2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile96

Table 2: Yields for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[8]

Experimental Workflow

Synthesis_of_Pyridopyrimidines_Workflow Start Start Materials: Aldehyde, Malononitrile, Ketone, Ammonium Acetate Step1 One-pot reaction (Solvent-free, 100 °C) Start->Step1 Purification1 Recrystallization Step1->Purification1 Step1_Product 2-Amino-3-cyanopyridine Derivative Step2 Cyclization with Formamide or Triethyl Orthoformate (Reflux) Step1_Product->Step2 Purification2 Filtration and Washing Step2->Purification2 Final_Product Pyrido[2,3-d]pyrimidine Purification1->Step1_Product Purification2->Final_Product

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Conclusion

This compound serves as a key precursor for the synthesis of various fused heterocyclic systems with significant potential in drug discovery. The protocols detailed in these application notes provide robust methods for the preparation of pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. The straightforward reaction conditions and good to excellent yields make these procedures valuable for academic and industrial research laboratories focused on the development of novel therapeutic agents. Further exploration of the reactivity of this compound is likely to yield an even broader range of complex heterocyclic structures.

References

Application of 3-Amino-2-fluoropyridine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-fluoropyridine is a pivotal building block in medicinal chemistry, prized for its unique structural and electronic properties that are imparted by the presence of both an amino group and a fluorine atom on the pyridine ring. This arrangement offers medicinal chemists a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The fluorine atom, being the most electronegative element, can significantly influence the physicochemical properties of a molecule, such as its pKa, metabolic stability, and binding affinity to target proteins.[1] The amino group serves as a convenient handle for further chemical modifications, allowing for the construction of complex molecular architectures through reactions like amide bond formation and carbon-nitrogen cross-coupling. These features make this compound a valuable starting material in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases through the synthesis of targeted kinase inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyridine scaffold can mimic the purine core of ATP, the natural substrate for kinases, while the substituents on the ring can be tailored to achieve high potency and selectivity for a specific kinase target.

The amino group at the 3-position is readily acylated to form amide bonds with various carboxylic acids, introducing diverse side chains that can interact with specific residues in the kinase active site. The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and can also block metabolic pathways, thereby improving the pharmacokinetic profile of the drug candidate.

Experimental Protocols

This section provides detailed protocols for two key reactions utilizing this compound: amide coupling for the synthesis of a generic kinase inhibitor scaffold and a Suzuki-Miyaura coupling for the synthesis of biaryl compounds.

Protocol 1: Amide Coupling for the Synthesis of a Kinase Inhibitor Scaffold

This protocol describes the synthesis of a model compound, N-(2-fluoro-3-pyridinyl)-4-(trifluoromethyl)benzamide, a scaffold commonly found in kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • 4-(Trifluoromethyl)benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(trifluoromethyl)benzoic acid (1.2 mmol) in anhydrous DMF (5 mL) at room temperature, add HATU (1.2 mmol) and DIPEA (2.4 mmol).

  • Stir the mixture for 10 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: 75-85%

Characterization Data (Representative):

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, δ)19F NMR (CDCl3, δ)
N-(2-fluoro-3-pyridinyl)-4-(trifluoromethyl)benzamideC13H8F4N2O298.218.45 (d, 1H), 8.10 (d, 2H), 7.80 (d, 2H), 7.40 (m, 1H), 7.20 (m, 1H)-63.1 (s, 3F), -135.2 (s, 1F)
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 2-Aryl-3-aminopyridine Derivative

This protocol outlines the synthesis of 3-amino-2-(4-methoxyphenyl)pyridine, demonstrating the utility of the fluorine atom as a leaving group in palladium-catalyzed cross-coupling reactions, after conversion of the amino group to a suitable directing or protecting group if necessary, or by using a related boronic acid derivative. For this example, we will consider the coupling of a conceptual boronic acid derivative for simplicity, as direct Suzuki coupling displacing the fluorine is challenging. A more common approach would be to start with a dihalopyridine and selectively substitute. However, to illustrate the potential, a protocol for a related fluoropyridine is adapted.

Reaction Scheme:

Materials:

  • This compound-5-boronic acid (as a representative substrate)

  • 4-Bromoanisole

  • Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine this compound-5-boronic acid (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.

Expected Yield: 60-75%

Quantitative Data: Biological Activity of Aminopyridine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of several aminopyridine-based kinase inhibitors from published literature, illustrating the potency that can be achieved with this scaffold. While these examples may not be direct derivatives of this compound, they represent the biological potential of this compound class.

Compound IDTarget KinaseIC50 (nM)Reference
A JAK29[2]
B FGFR115.0[3]
C JNK3630[4]
D EGFRWT93[5]
E EGFRT790M174[5]

Visualizations

Signaling Pathway: JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Inhibitors of JAKs, which can be synthesized from aminopyridine scaffolds, are used to treat various inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Inhibitor 3-Aminopyridine-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the point of intervention for 3-aminopyridine-based inhibitors.

Experimental Workflow: Amide Coupling Synthesis

The following diagram illustrates the general workflow for the synthesis of an amide-based kinase inhibitor using this compound.

Amide_Coupling_Workflow Start Start: This compound & Carboxylic Acid Activation Carboxylic Acid Activation (HATU, DIPEA) Start->Activation Coupling Amide Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product: Amide Derivative Purification->Product

Caption: General experimental workflow for the synthesis of amide derivatives from this compound.

Logical Relationship: Structure-Activity Relationship (SAR) Logic

This diagram outlines the logical approach to optimizing a lead compound derived from this compound based on its structure-activity relationship.

SAR_Logic Lead Initial Hit Compound (from this compound) Assay Biological Assay (e.g., Kinase Inhibition) Lead->Assay Data Analyze Potency & Selectivity Data Assay->Data Modify_R1 Modify R1 Group (Amide Side Chain) Data->Modify_R1 Modify_Py Modify Pyridine Ring (e.g., Suzuki Coupling) Data->Modify_Py Optimized Optimized Lead Compound Data->Optimized Achieve Desired Profile Synthesize Synthesize Analogs Modify_R1->Synthesize Modify_Py->Synthesize Synthesize->Assay Iterative Cycle

Caption: Iterative cycle of structure-activity relationship (SAR) studies for lead optimization.

References

The Role of 3-Amino-2-fluoropyridine in the Development of Potent and Selective Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-2-fluoropyridine scaffold has emerged as a valuable building block in the design and synthesis of novel kinase inhibitors. Its unique structural and electronic properties offer several advantages for developing potent, selective, and drug-like molecules. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors continues to be a major focus of pharmaceutical research.

This document provides detailed application notes on the utility of the this compound moiety in kinase inhibitor design, along with comprehensive protocols for the synthesis and evaluation of these compounds. The fluorine atom at the 2-position can significantly influence the pKa of the aminopyridine ring, enhancing its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] Additionally, the fluorine substitution can improve metabolic stability and membrane permeability. The 3-amino group serves as a crucial vector for chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[1]

Data Presentation: Kinase Inhibitory Activity of Aminopyridine-Based Scaffolds

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors based on aminopyridine and related scaffolds. While specific data for this compound-containing inhibitors is emerging, the data presented for analogous compounds highlight the potential of this structural class.

Table 1: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives against Mitotic Kinases

Compound IDTarget KinaseIC50 (µM)Ligand Efficiency
1 Aurora A>100-
2 MPS1180.35
3 MPS13.10.38
15 Aurora B>100-
16 MPS10.210.33
16 Aurora A0.760.29

Data adapted from a study on 3-aminopyridin-2-one based fragment libraries.[2]

Table 2: Inhibitory Activity of Diaryl-2-aminopyridine Derivatives against ALK2

Compound IDTarget KinaseIC50 (nM)
K02288 ALK21.9
LDN-214117 ALK23.8

Data adapted from a structure-activity relationship study of ALK2 inhibitors.[2]

Table 3: Inhibitory Activity of a 3-Aminopyrid-2-one Derivative against Itk

Compound IDTarget KinaseKi (nM)
7v Itk7

Data from the discovery of 3-aminopyrid-2-ones as Itk inhibitors.[3]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental workflows for inhibitor development is crucial for understanding the context and methodology of the research.

G cluster_0 Kinase Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, ALK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to Kinase_Inhibitor This compound Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Figure 1. Inhibition of a generic receptor tyrosine kinase signaling pathway.

G Start Start: Design & Synthesis Synthesis Synthesis of this compound -based Inhibitor Library Start->Synthesis Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles Cell-based_Assays Cell-based Assays (Proliferation, Apoptosis) Lead_Optimization->Cell-based_Assays End End: Preclinical Candidate Cell-based_Assays->End

Figure 2. Workflow for the development and evaluation of kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and for a common in vitro kinase inhibition assay.

Protocol 1: Synthesis of 2-Amino-3-fluoropyridine

This protocol describes a method for the synthesis of 2-amino-3-fluoropyridine, a crucial precursor for the development of kinase inhibitors based on the this compound scaffold. The synthesis proceeds via an ammonification reaction followed by reduction.

Materials:

  • 2,3-difluoro-5-chloropyridine

  • Ammonia water

  • Organic solvent (e.g., Dioxane)

  • Reducing agent (e.g., Palladium on carbon, Hydrogen gas)

  • Reaction vessel suitable for pressure reactions

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • Ammonification:

    • In a pressure-resistant reaction vessel, dissolve 2,3-difluoro-5-chloropyridine in an appropriate organic solvent such as dioxane.

    • Add an excess of ammonia water to the solution.

    • Seal the vessel and heat the reaction mixture at a temperature range of 80-120°C for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude product, 2-amino-3-fluoro-5-chloropyridine, can be purified by column chromatography or recrystallization.

  • Reduction:

    • Dissolve the purified 2-amino-3-fluoro-5-chloropyridine in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Wash the celite pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the desired product, 2-amino-3-fluoropyridine. The product can be further purified if necessary.

This protocol is adapted from a described synthesis of 2-amino-3-fluoropyridine.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound-based compound against a specific protein kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant kinase and its specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

    • Prepare the kinase reaction buffer.

    • Prepare a solution of the kinase and its substrate in the kinase assay buffer.

    • Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration in the assay should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Convert the ADP generated to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G Start Start: Prepare Reagents Plate_Compound Plate Serial Dilutions of This compound Inhibitor Start->Plate_Compound Add_Kinase_Substrate Add Kinase and Substrate Plate_Compound->Add_Kinase_Substrate Initiate_Reaction Add ATP to Start Reaction Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate for 60 min Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 min Stop_Reaction->Incubate_2 Generate_Signal Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate_2->Generate_Signal Incubate_3 Incubate for 30 min Generate_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End: Determine Potency Analyze_Data->End

Figure 3. Detailed workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent properties facilitate strong interactions with the kinase hinge region, while also providing a versatile handle for synthetic elaboration to achieve high potency and selectivity. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new inhibitors based on this valuable pharmacophore. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

Application Note and Protocol for N-acylation of 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental reaction in organic synthesis, crucial for the derivatization of amines to form amides. This transformation is of significant interest in medicinal chemistry as the introduction of an acyl group can modulate the physicochemical and pharmacological properties of a molecule, such as its stability, lipophilicity, and biological activity. 3-Amino-2-fluoropyridine is a valuable building block in the synthesis of pharmaceutical compounds. Its amino group can readily undergo acylation with various acylating agents, including acyl chlorides and anhydrides, to produce N-(2-fluoro-3-pyridinyl)amides, which are important intermediates in drug discovery.[1] This document provides a general protocol for the N-acylation of this compound, based on established methods for similar aminopyridine substrates.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of various aminopyridine derivatives to provide an expected range of reaction outcomes. Direct yield data for the N-acylation of this compound is not extensively reported in the provided search results, hence data from analogous reactions are presented.

Starting MaterialAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195[2]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295[2]
2-AminopyridineAcetic AnhydrideNot specified452.596.26[3]

Experimental Protocol

This protocol describes a general procedure for the N-acetylation of this compound using acetic anhydride. This method is adapted from protocols for similar aminopyridines.[2][3]

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add pyridine (1.2 eq).

  • Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(2-fluoro-3-pyridinyl)acetamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-acylation of this compound A 1. Dissolve this compound in anhydrous DCM B 2. Cool to 0°C and add Pyridine A->B Inert Atmosphere C 3. Add Acetic Anhydride dropwise at < 5°C B->C D 4. Stir at Room Temperature for 2-4 hours (Monitor by TLC/LC-MS) C->D E 5. Quench with saturated aqueous NaHCO3 solution D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with Water and Brine F->G H 8. Dry over Na2SO4 G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by Recrystallization or Column Chromatography I->J K Pure N-(2-fluoro-3-pyridinyl)acetamide J->K

Caption: A diagram illustrating the step-by-step experimental workflow for the N-acylation of this compound.

References

Application Notes and Protocols for 3-Amino-2-fluoropyridine Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-amino-2-fluoropyridine derivatives in materials science, with a focus on their emerging application in organic solar cells. While the exploration of these derivatives in organic light-emitting diodes (OLEDs) is a promising area, current research literature provides a more concrete example in the field of photovoltaics.

Introduction to this compound Derivatives in Materials Science

This compound is a versatile chemical building block characterized by its unique electronic properties stemming from the presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring. This distinct substitution pattern makes its derivatives attractive candidates for a variety of applications in materials science, including the development of advanced polymers and specialized coatings. The strategic incorporation of fluorine can enhance the biological activity and stability of molecules, a principle that also extends to the performance and longevity of organic electronic materials.

Application in Organic Solar Cells (OSCs)

Recent advancements have demonstrated the successful incorporation of a 3-fluoropyridine unit into donor polymers for high-performance organic solar cells. The introduction of this moiety can influence the aggregation and fibril network of the polymer blend, which is crucial for efficient charge separation and transport.

Case Study: A 3-Fluoropyridine-Containing Terpolymer for Eco-Friendly Solution-Processed OSCs

A notable example is the development of a terpolymer, designated as PM6(FPy = 0.2) , which incorporates 20% of an asymmetric 3-fluoropyridine (FPy) unit into the backbone of the well-known donor polymer PM6. This modification has been shown to enhance the solubility of the polymer in environmentally friendly solvents and to enable the fabrication of efficient and versatile organic solar cells.

The performance of organic solar cells fabricated using the PM6(FPy = 0.2) donor polymer with the non-fullerene acceptor Y6 is summarized in the table below. The data highlights the high power conversion efficiencies (PCE) achieved with both standard and eco-friendly processing solvents.

Device ConfigurationProcessing SolventPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF) (%)
PM6(FPy = 0.2):Y6Chloroform17.0Data not available in abstractData not available in abstractData not available in abstract
PM6(FPy = 0.2):Y6Toluene16.1Data not available in abstractData not available in abstractData not available in abstract

Note: Detailed parameters such as VOC, JSC, and FF were not available in the initial abstracts and would require access to the full research article for completion.

Experimental Protocols

The following sections provide detailed, generalized protocols based on common practices in the field for the synthesis of 3-fluoropyridine-containing polymers and the fabrication of organic solar cells.

Protocol 1: Synthesis of a 3-Fluoropyridine-Containing Donor Polymer (Illustrative Example)

This protocol outlines the general steps for the synthesis of a donor polymer incorporating a 3-fluoropyridine monomer via a Stille polymerization reaction.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Polymer Synthesis MonomerA Stannylated Monomer A (e.g., Distannyl-BDT derivative) Polymerization Stille Polymerization (Inert Atmosphere, Heat) MonomerA->Polymerization MonomerB Brominated Monomer B (e.g., Dibromo-Thiophene derivative) MonomerB->Polymerization MonomerC 3-Fluoropyridine Monomer (e.g., Dibromo-3-fluoropyridine derivative) MonomerC->Polymerization Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Polymerization Ligand Phosphine Ligand (e.g., P(o-tolyl)3) Ligand->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Soxhlet Extraction, Precipitation) Polymerization->Purification FinalPolymer Final Polymer (e.g., PM6(FPy = 0.2)) Purification->FinalPolymer

Caption: General workflow for the synthesis of a 3-fluoropyridine-containing polymer.

Materials:

  • Stannylated monomer (e.g., a benzodithiophene derivative)

  • Brominated co-monomer(s)

  • Brominated 3-fluoropyridine derivative monomer

  • Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tolyl)3)

  • Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere, dissolve the stannylated monomer, brominated co-monomer(s), and the brominated 3-fluoropyridine monomer in the anhydrous solvent. The molar ratios of the monomers will determine the final polymer composition.

  • Catalyst Addition: Add the palladium catalyst and the phosphine ligand to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for the specified reaction time (typically 24-48 hours).

  • End-capping: To terminate the polymerization, add a suitable end-capping agent (e.g., 2-bromothiophene followed by 2-(tributylstannyl)thiophene).

  • Purification:

    • Precipitate the crude polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter and collect the polymer.

    • Perform Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.

    • Dissolve the purified polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and precipitate it again in a non-solvent.

    • Filter and dry the final polymer under vacuum.

Protocol 2: Fabrication of Bulk Heterojunction (BHJ) Organic Solar Cells

This protocol describes the fabrication of a conventional architecture organic solar cell using a 3-fluoropyridine-containing polymer as the donor material.

Diagram: Device Fabrication Workflow

Device_Fabrication cluster_fabrication OSC Fabrication Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning (Detergent, DI Water, Solvents, UV-Ozone) Substrate->Cleaning HTL Hole Transport Layer (HTL) Deposition (e.g., PEDOT:PSS, Spin-coating) Cleaning->HTL ActiveLayer Active Layer Deposition (Donor:Acceptor Blend, Spin-coating in Glovebox) HTL->ActiveLayer ETL Electron Transport Layer (ETL) Deposition (e.g., PFN-Br, Spin-coating) ActiveLayer->ETL Cathode Cathode Deposition (e.g., Al, Thermal Evaporation) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation FinalDevice Final Solar Cell Device Encapsulation->FinalDevice

Caption: Step-by-step workflow for the fabrication of an organic solar cell.

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • 3-Fluoropyridine-containing donor polymer

  • Non-fullerene acceptor (e.g., Y6)

  • Processing solvent (e.g., chloroform or toluene)

  • Electron Transport Layer (ETL) material (e.g., PFN-Br)

  • Metal for cathode (e.g., Aluminum)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 15-20 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.

    • Anneal the substrates on a hotplate at a specified temperature (e.g., 150 °C) for a set time (e.g., 15 minutes) in air.

  • Active Layer Deposition:

    • Inside a nitrogen-filled glovebox, prepare a blend solution of the donor polymer and the acceptor in the processing solvent at a specific weight ratio (e.g., 1:1.2).

    • Spin-coat the active layer blend onto the HTL.

    • Anneal the film at an optimized temperature to improve the morphology.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a thin layer of the ETL material onto the active layer.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the device area.

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.

Protocol 3: Characterization of Organic Solar Cells

Diagram: OSC Characterization Logic

OSC_Characterization cluster_characterization Device Performance Evaluation Device Fabricated OSC Device JV Current Density-Voltage (J-V) Measurement (Solar Simulator) Device->JV EQE External Quantum Efficiency (EQE) Measurement Device->EQE Stability Stability Testing (Light Soaking, Thermal Stress) Device->Stability Morphology Morphology Characterization (AFM, TEM) Device->Morphology PCE PCE JV->PCE Voc V_OC JV->Voc Jsc J_SC JV->Jsc FF FF JV->FF SpectralResponse Spectral Response EQE->SpectralResponse Lifetime Device Lifetime Stability->Lifetime SurfaceTopography Surface Topography Morphology->SurfaceTopography PhaseSeparation Phase Separation Morphology->PhaseSeparation

Caption: Logical flow of organic solar cell characterization techniques.

Procedures:

  • Current Density-Voltage (J-V) Characteristics:

    • Measure the J-V curves of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator.

    • Extract key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (VOC), Short-Circuit Current Density (JSC), and Fill Factor (FF).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at different wavelengths.

    • Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical JSC and verify the measured value.

  • Morphology Characterization:

    • Use Atomic Force Microscopy (AFM) to investigate the surface topography and roughness of the active layer.

    • Employ Transmission Electron Microscopy (TEM) to visualize the bulk heterojunction morphology and phase separation between the donor and acceptor materials.

  • Stability Testing:

    • Assess the operational stability of the encapsulated devices by continuous illumination under the solar simulator (light soaking).

    • Evaluate the thermal stability by subjecting the devices to elevated temperatures in an inert atmosphere.

Future Outlook

The successful application of a 3-fluoropyridine-containing polymer in organic solar cells opens up new avenues for the design of novel high-performance materials. Further research is warranted to explore the full potential of this compound derivatives in this field, as well as their applicability in other organic electronic devices such as OLEDs, where their unique electronic properties could be leveraged for efficient charge transport and emission. The development of new synthetic routes to access a wider range of this compound-based monomers will be crucial for tuning the optoelectronic properties of the resulting materials and advancing the field.

One-Pot Synthesis of Substituted Pyridines Using 3-Amino-2-fluoropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted fused pyridines, specifically pyrido[2,3-b]pyridin-5-ones, utilizing 3-amino-2-fluoropyridine as a key starting material. This method offers an efficient pathway to construct complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The described protocol involves a multi-component reaction followed by an intramolecular nucleophilic aromatic substitution (SNAr), leading to the formation of the fused pyridine ring system in a single synthetic operation.

Introduction

Substituted pyridines and their fused derivatives are privileged scaffolds in a vast array of pharmaceuticals and bioactive molecules. The development of efficient and atom-economical methods for their synthesis is a continuous endeavor in organic chemistry. One-pot multicomponent reactions are particularly attractive as they allow for the rapid construction of molecular complexity from simple precursors, reducing waste and purification steps.

This compound is a versatile building block possessing two key reactive sites: a nucleophilic amino group at the 3-position and a fluorine atom at the 2-position, which can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strategic exploitation of these functionalities in a sequential one-pot reaction allows for the synthesis of complex fused heterocyclic systems. This application note details a protocol for the synthesis of a substituted pyrido[2,3-b]pyridin-5-one derivative through a one-pot reaction of this compound, an aldehyde, and a β-ketoester.

Reaction Principle

The proposed one-pot synthesis proceeds through a cascade of reactions, initiated by the condensation of this compound with an aldehyde and a β-ketoester. This is followed by an intramolecular cyclization and subsequent nucleophilic aromatic substitution of the fluorine atom to yield the final fused pyridine product. The reaction is analogous to established pyridine syntheses like the Hantzsch or Bohlmann-Rahtz syntheses, with the final aromatization step being a unique intramolecular SNAr.

The key steps are:

  • Enamine/Imine Formation: The 3-amino group of this compound reacts with the aldehyde and the β-ketoester to form reactive enamine and/or imine intermediates.

  • Cyclization: These intermediates undergo an intramolecular condensation to form a dihydropyridine ring.

  • Intramolecular SNAr: The newly formed ring contains a nucleophilic nitrogen which displaces the adjacent fluorine atom in an intramolecular SNAr reaction, leading to the formation of the fused pyrido[2,3-b]pyridin-5-one.

  • Tautomerization/Aromatization: The final product is formed after tautomerization.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity. Anhydrous solvents are recommended where specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product purification should be performed using appropriate techniques such as column chromatography or recrystallization.

Protocol 1: One-Pot Synthesis of 7-methyl-2-phenyl-1,4-dihydropyrido[2,3-b]pyridin-5-one

This protocol describes a representative one-pot synthesis of a substituted pyrido[2,3-b]pyridin-5-one from this compound, benzaldehyde, and ethyl acetoacetate.

Materials:

  • This compound

  • Benzaldehyde

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • High-boiling point solvent (e.g., diphenyl ether, sulfolane, or N-methyl-2-pyrrolidone (NMP))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl acetoacetate (1.1 mmol).

  • Add the high-boiling point solvent (e.g., diphenyl ether, 5 mL) to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Heat the reaction mixture to 180-220 °C and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Data Presentation

Table 1: Reactant Quantities and Properties

ReactantMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
This compound112.111.01.0112 mg
Benzaldehyde106.121.01.0106 mg (102 µL)
Ethyl acetoacetate130.141.11.1143 mg (141 µL)
p-Toluenesulfonic acid172.200.10.117 mg

Table 2: Expected Product and Yield

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
7-methyl-2-phenyl-1,4-dihydropyrido[2,3-b]pyridin-5-oneC₁₅H₁₂N₂O236.2760-75%

Table 3: Spectroscopic Data for 7-methyl-2-phenyl-1,4-dihydropyrido[2,3-b]pyridin-5-one (Predicted)

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.5-11.5 (br s, 1H, NH), 7.2-7.6 (m, 5H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 6.0-6.2 (d, 1H, Ar-H), 3.5-3.7 (s, 2H, CH₂), 2.3-2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 165-170 (C=O), 155-160 (Ar-C), 145-150 (Ar-C), 135-140 (Ar-C), 128-130 (Ar-C), 125-128 (Ar-C), 115-120 (Ar-C), 105-110 (Ar-C), 40-45 (CH₂), 18-22 (CH₃)
Mass Spectrometry (ESI+)m/z: 237.1 [M+H]⁺

Mandatory Visualization

One_Pot_Synthesis cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product A This compound P1 Condensation & Cyclization A->P1 B Aldehyde (R1-CHO) B->P1 C β-Ketoester (R2-COCH2-COOR3) C->P1 P2 Intramolecular SNAr P1->P2 Dihydropyridine Intermediate P3 Tautomerization P2->P3 D Substituted Pyrido[2,3-b]pyridin-5-one P3->D

Caption: Logical workflow for the one-pot synthesis.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Aldehyde - β-Ketoester - Solvent & Catalyst start->reactants heat Heat Reaction Mixture (180-220 °C) reactants->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolate Pure Product purify->product end End product->end

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInsufficient temperatureEnsure the reaction temperature is within the recommended range.
Inactive catalystUse a fresh batch of catalyst.
Presence of waterUse anhydrous solvents and reagents.
Formation of multiple byproductsSide reactions due to high temperatureOptimize the reaction temperature and time.
Incorrect stoichiometryEnsure accurate measurement of reactants.
Difficulty in product purificationCo-elution of impuritiesOptimize the eluent system for column chromatography.
Product instabilityHandle the product carefully and store it under appropriate conditions.

Conclusion

The described one-pot synthesis of substituted pyrido[2,3-b]pyridin-5-ones from this compound offers an efficient and convergent route to this important class of heterocyclic compounds. This method is amenable to the generation of a library of derivatives by varying the aldehyde and β-ketoester components. The detailed protocol and supporting information provided herein are intended to facilitate the adoption of this methodology in research and development settings, particularly in the field of medicinal chemistry. Further optimization of reaction conditions for specific substrates may be required to achieve optimal yields.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound and its isomers involve multi-step processes that often start from substituted pyridines. One effective, high-yield method begins with a di-substituted fluoropyridine, such as 2,3-difluoro-5-chloropyridine, which undergoes amination followed by a reduction step.[1] Another common approach is the Balz-Schiemann reaction, which involves the diazotization of a corresponding aminopyridine precursor, followed by fluorination.[2]

Q2: I am experiencing a low yield in my synthesis. What are the likely causes?

A2: Low yields in pyridine synthesis can arise from several factors. If you are using a diazotization reaction, a primary cause of low yield is the thermal instability of the diazonium salt intermediate.[3] Temperatures rising above the optimal 0-5 °C range can lead to rapid decomposition and the formation of unwanted phenolic byproducts.[3] Insufficient acidity during diazotization can also lead to side reactions, such as azo coupling.[3] For syntheses involving nucleophilic aromatic substitution (SNAr), the purity of starting materials is crucial, as impurities can interfere with the reaction.[4]

Q3: What are common side products I should be aware of during the synthesis?

A3: In the Balz-Schiemann reaction, a common side product is the corresponding hydroxy-pyridine, formed from the reaction of the diazonium salt with water, especially if the temperature is not well-controlled. In syntheses starting from multi-halogenated pyridines, there is a possibility of substitution at other positions on the ring, leading to isomeric impurities that may require chromatographic separation to obtain a pure product.[1]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of the final product typically involves standard techniques such as extraction, crystallization, and column chromatography. Due to the basic nature of the pyridine nitrogen, tailing can be an issue during silica gel column chromatography.[4] This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent system. For solid products, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in Balz-Schiemann Reaction
Symptom Possible Cause Suggested Solution
Reaction mixture turns dark brown or black.Decomposition of the diazonium salt due to elevated temperature.[3]Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic nature of the reaction.[3]
Formation of phenolic byproducts detected by NMR or LC-MS.Reaction of the diazonium salt with water.Ensure anhydrous or sufficiently acidic conditions to stabilize the diazonium salt.
Incomplete reaction, starting material remains.Insufficient acid, leading to incomplete diazotization.Use a sufficient excess of a strong mineral acid (e.g., HBF₄, HCl) to ensure the complete protonation of the starting amine.[3]
Solid precipitates out of solution during diazotization.The amine salt or the diazonium salt has low solubility in the reaction medium.Ensure enough acid is used to form the more soluble amine salt. Gentle warming before cooling for the reaction might help dissolution, but ensure the solution is fully cooled before adding nitrite.[3]
Problem 2: Challenges in Product Purification
Symptom Possible Cause Suggested Solution
Product streaks or "tails" on the silica gel column.The basic amino group interacts strongly with the acidic silica gel.[4]Add a small percentage (0.1-1%) of triethylamine or ammonia to your eluent to improve the peak shape.
Difficulty in separating the product from a close-running impurity.Isomeric byproduct with similar polarity.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider reverse-phase HPLC for more challenging separations.
Product is an oil and does not crystallize.Presence of impurities preventing crystallization.Re-purify by column chromatography. If the product is still an oil, consider converting it to a salt (e.g., hydrochloride) which is often crystalline and can be purified by recrystallization, followed by neutralization to recover the free base.

Experimental Protocols

High-Yield Synthesis of 2-Amino-3-fluoropyridine (Isomer) via Amination and Reduction

This protocol is adapted from a high-yield synthesis of an isomer and illustrates a robust method for producing aminofluoropyridines.[1] A similar strategy could be adapted for this compound.

Step 1: Amination of 2,3-Difluoro-5-chloropyridine

  • To a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol).[1]

  • Seal the autoclave and heat the reaction mixture to 120-140°C for 20-28 hours.[1]

  • After the reaction, cool the autoclave. A pale yellow solid should precipitate.

  • Collect the solid by suction filtration and wash the filter cake with water.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Combine the solid obtained from filtration and the residue from the organic extract to get 2-amino-3-fluoro-5-chloropyridine. The expected yield is approximately 85%.[1]

Step 2: Reduction to 2-Amino-3-fluoropyridine

  • In a suitable reaction vessel, dissolve the 2-amino-3-fluoro-5-chloropyridine from the previous step in an appropriate solvent (e.g., methanol).

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Introduce a hydrogen source. This can be hydrogen gas in a hydrogenation apparatus or a transfer hydrogenation reagent like ammonium formate.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization to yield 2-amino-3-fluoropyridine. The total yield for this two-step process can reach up to 77.5%.[1]

Data Presentation

Table 1: Comparison of Yields for Aminofluoropyridine Synthesis Routes
Starting MaterialKey ReagentsProductYieldReference
2,3-Difluoro-5-chloropyridine1. Aq. NH₃, 140°C2. H₂, Pd/C2-Amino-3-fluoropyridine~77.5% (overall)[1]
2-Aminopyridine1. Ac₂O2. HNO₃/H₂SO₄3. Reduction4. NaNO₂/HBF₄5. Hydrolysis2-Amino-5-fluoropyridine~42.8% (overall)[5]
3-AminopyridineNaNO₂, HBF₄ (Balz-Schiemann)3-FluoropyridineLow (unspecified)[6]

Visualizations

Experimental Workflow: High-Yield Synthesis of Aminofluoropyridine

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction start Start: 2,3-Difluoro-5-chloropyridine react_amine React with Aqueous Ammonia (120-140°C, Autoclave) start->react_amine workup1 Cool, Filter & Extract (Ethyl Acetate) react_amine->workup1 intermediate Intermediate: 2-Amino-3-fluoro-5-chloropyridine workup1->intermediate react_reduce Hydrogenation (Pd/C, H₂ source) intermediate->react_reduce Proceed to Step 2 workup2 Filter Catalyst & Concentrate react_reduce->workup2 purify Purification (Chromatography/Crystallization) workup2->purify end_product Final Product: 2-Amino-3-fluoropyridine purify->end_product

Caption: A two-step workflow for the high-yield synthesis of aminofluoropyridines.

Troubleshooting Logic: Low Yield in Diazotization

troubleshooting_diazotization start Low Yield in Diazotization Reaction q_temp Was the temperature kept at 0-5°C? start->q_temp s_temp Solution: Use an ice-salt bath and add nitrite solution dropwise. q_temp->s_temp No q_acid Was sufficient excess of strong acid used? q_temp->q_acid Yes s_temp->q_temp s_acid Solution: Increase the molar equivalents of the acid. q_acid->s_acid No q_color Did the reaction mixture turn dark? q_acid->q_color Yes s_acid->q_acid s_color This indicates decomposition. Review temperature control and acid concentration. q_color->s_color Yes end Yield Improved q_color->end No s_color->start

Caption: Decision tree for troubleshooting low yields in diazotization reactions.

References

Technical Support Center: Purification of 3-Amino-2-fluoropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Amino-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The crucial first step is to screen for a suitable solvent or solvent system. An ideal solvent will dissolve the this compound completely at an elevated temperature but only sparingly at room or lower temperatures. This differential solubility is the fundamental principle of recrystallization, allowing for the separation of the desired compound from impurities.

Q2: What are some recommended starting solvents for the recrystallization of this compound?

A2: Based on the polar nature of this compound, it is recommended to start with polar protic solvents such as ethanol, isopropanol, or water, or polar aprotic solvents like ethyl acetate. Often, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, provides the optimal solubility profile for effective purification.

Q3: My this compound appears as a yellowish crystal. Can recrystallization remove the color?

A3: Yes, recrystallization is an effective method for removing colored impurities. If the color persists after an initial recrystallization, treatment with a small amount of activated carbon (charcoal) in the hot solution can be effective. The activated carbon adsorbs the colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.

Q4: What are the common impurities I might encounter when synthesizing this compound?

A4: Common impurities often depend on the synthetic route. If synthesized from 2-chloro-3-fluoropyridine, residual starting material or byproducts from side reactions may be present. When synthesized from 2,3-difluoropyridine, unreacted starting material or isomers could be potential impurities. Understanding the potential impurities helps in selecting an appropriate solvent system where the impurities are either very soluble or insoluble.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[1]
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to precipitate out of solution too quickly above its melting point.1. Choose a solvent with a lower boiling point. 2. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to slightly decrease the saturation, and allow it to cool more slowly.
Crystal formation is very rapid, resulting in fine needles or powder. The solution is cooling too quickly, leading to rapid nucleation and the trapping of impurities within the crystal lattice.Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling and the formation of larger, purer crystals.[1]
Low recovery of purified this compound. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are still colored. The colored impurity has a similar solubility profile to this compound in the chosen solvent.Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of a potential solvent (e.g., isopropanol). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Solvent System Selection: Choose two miscible solvents. One solvent should readily dissolve the this compound at all temperatures (the "good" solvent, e.g., ethanol), while the other should not dissolve it at any temperature (the "poor" solvent, e.g., water).

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using the recrystallization solvent mixture (in the same proportion) for washing.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities/charcoal) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end Troubleshooting_Decision_Tree Troubleshooting Recrystallization Issues start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Too much solvent? induce Induce Crystallization (Scratch/Seed) no_crystals->induce Supersaturated? change_solvent Change Solvent/Solvent System oiling_out->change_solvent Melting point issue? re_dissolve Re-dissolve and Add More 'Good' Solvent oiling_out->re_dissolve Too concentrated? check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor Product lost? rerun_recrystallization Re-run with Better Technique low_yield->rerun_recrystallization Procedural error? impure_product->change_solvent Poor solvent choice? slow_cool Cool More Slowly impure_product->slow_cool Cooled too fast? charcoal_treatment Add Activated Carbon Step impure_product->charcoal_treatment Colored impurities? cool_again Cool Again concentrate->cool_again Then induce->cool_again re_dissolve->slow_cool

References

Technical Support Center: Synthesis of 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of 3-Amino-2-fluoropyridine.

General Troubleshooting Workflow

Before delving into specific issues, the following general workflow can be applied to diagnose and resolve unexpected results in your synthesis.

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Synthesis cluster_0 Problem Identification cluster_1 Diagnosis & Strategy cluster_2 Implementation & Verification start Low Yield or Impure Product analysis Analyze Crude Reaction Mixture (TLC, GC-MS, LC-MS, NMR) start->analysis Begin identify_byproducts Identify Major Byproducts analysis->identify_byproducts consult_guide Consult Troubleshooting Guide (Match Byproducts to Side Reactions) identify_byproducts->consult_guide formulate_hypothesis Formulate Hypothesis on Cause (e.g., Water, Temperature, Reagent Purity) consult_guide->formulate_hypothesis plan_optimization Plan Reaction Condition Optimization formulate_hypothesis->plan_optimization modify_protocol Modify Experimental Protocol (e.g., Change Solvent, Adjust Temperature, Purify Reagents) plan_optimization->modify_protocol run_reaction Run Modified Reaction modify_protocol->run_reaction verify_outcome Analyze New Results run_reaction->verify_outcome verify_outcome->consult_guide Problem Persists successful Successful Synthesis verify_outcome->successful Problem Solved Regioisomer_Formation start 2,3-Difluoropyridine + NH3 source attack_C2 Nucleophilic attack at C2 start->attack_C2 Major Pathway attack_C3 Nucleophilic attack at C3 start->attack_C3 Minor Pathway product_3A2F This compound (Desired Product) attack_C2->product_3A2F product_2A3F 2-Amino-3-fluoropyridine (Side Product) attack_C3->product_2A3F Hydrodefluorination start This compound (or precursor) reaction Hydrodefluorination start->reaction hydride_source Hydride Source (e.g., from solvent, base, or side reaction) hydride_source->reaction product 3-Aminopyridine (Side Product) reaction->product

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2-fluoropyridine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 3-Amino-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good substrate for nucleophilic aromatic substitution (SNAr)?

A1: The pyridine ring is electron-deficient due to the nitrogen atom, which facilitates nucleophilic attack. The fluorine atom at the 2-position further activates the ring for SNAr due to its strong electron-withdrawing inductive effect. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making fluoride an excellent leaving group in this context.[1][2] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1][3]

Q2: What are the most common nucleophiles used in substitutions with this compound?

A2: A wide range of nucleophiles can be used, including:

  • N-nucleophiles: Primary and secondary amines, amides, and various nitrogen-containing heterocycles.[3][4]

  • O-nucleophiles: Alcohols (primary, secondary, and tertiary), phenols, and water (under certain conditions).[3][5]

  • S-nucleophiles: Thiols.[3]

  • C-nucleophiles: Cyanide and stabilized carbanions.[3]

Q3: Can the amino group at the 3-position interfere with the reaction?

A3: Yes, the amino group can potentially act as a competing nucleophile or influence the electronic properties of the pyridine ring. In some cases, protection of the amino group may be necessary, for instance, by acylation using acetic anhydride or acetyl chloride.[6][7] However, many successful substitutions are achieved without protection, depending on the nucleophile and reaction conditions.

Q4: What are typical solvents and bases used for these reactions?

A4: Common solvents include polar aprotic solvents like DMSO, DMF, and NMP, which can help to solvate the nucleophile and facilitate the reaction.[5][8] Alcohols can sometimes be used as both the nucleophile and the solvent.[5] The choice of base depends on the pKa of the nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), potassium tert-butoxide (KOtBu), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficiently activated substrate. 2. Poor nucleophilicity of the attacking species. 3. Inappropriate solvent or base. 4. Reaction temperature is too low. 5. Catalyst (if used) is inactive.1. Consider using a stronger electron-withdrawing group on the pyridine ring if possible, though the inherent reactivity of 2-fluoropyridine is high.[1][3] 2. Use a stronger base to deprotonate the nucleophile more effectively. For alcohols, NaH or KOtBu are effective.[3] For weaker nucleophiles, consider catalytic approaches like the Buchwald-Hartwig amination.[5] 3. Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[5] Ensure the base is strong enough to deprotonate the nucleophile but does not cause side reactions. 4. Increase the reaction temperature. Some SNAr reactions require heating up to 130°C or higher, sometimes under pressure or microwave irradiation.[3][9] 5. If using a palladium catalyst, ensure it is not oxidized and that the ligands are appropriate for the transformation.
Formation of Side Products 1. Competing reaction at another site. 2. Dimerization or polymerization of the starting material or product. 3. Reaction with the solvent. 4. The amino group at the 3-position is reacting.1. If other halogens are present, fluoride is generally the most reactive leaving group in SNAr.[3] If other reactive sites are present, consider protecting them. 2. This can sometimes occur with highly reactive species. Try lowering the concentration of the reactants. 3. Ensure the solvent is inert under the reaction conditions. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. 4. Protect the amino group, for example, by acylation.[6][7]
Decomposition of Starting Material 1. Reaction temperature is too high. 2. The base is too strong and causing decomposition. 3. The starting material is unstable under the reaction conditions.1. Screen lower temperatures. Even with lower conversion, this may provide a better overall yield by preventing decomposition. 2. Use a milder base such as K₂CO₃ or an organic base. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting material is sensitive to air or moisture.[1]

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.2 - 2.0 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the amine nucleophile (1.2 - 2.0 equivalents), and the base (2.0 - 3.0 equivalents).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

  • Stir the reaction mixture at room temperature or heat to a temperature between 80-120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Alkoxylation of this compound

This protocol outlines a general procedure for the substitution reaction with an alcohol.

Materials:

  • This compound

  • Alcohol nucleophile (can be used as solvent or in 1.5 - 5.0 equivalents)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF) or 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.5 - 5.0 equivalents) and a suitable anhydrous solvent if the alcohol is not used as the solvent.

  • Cool the mixture to 0°C and slowly add the base (e.g., NaH) in portions.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0°C and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation

Table 1: Optimized Reaction Conditions for SNAr with Various Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amines
MorpholineK₃PO₄tert-Amyl alcohol11012>95
BenzylamineK₂CO₃DMF100885-95
AnilineCs₂CO₃Dioxane1201670-85
Alcohols
MethanolNaHMethanolReflux680-90
IsopropanolKOtBuTHFReflux1275-85
PhenolK₂CO₃DMSO1302460-75

Note: The data in this table is a generalized summary based on typical conditions for SNAr reactions on fluoropyridines and may require further optimization for this compound.

Visualizations

experimental_workflow General Experimental Workflow for SNAr Reactions start Start: Reaction Setup reagents Combine this compound, Nucleophile, Base, and Solvent start->reagents conditions Set Reaction Temperature (e.g., RT to 130°C) reagents->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring workup Reaction Workup: Quench, Extract, and Wash monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for SNAr reactions.

Caption: Troubleshooting flowchart for low conversion issues.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 3-Amino-2-fluoropyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic strategies include diazotization of an aminopyridine followed by a fluorodediazoniation (such as the Balz-Schiemann reaction) and nucleophilic aromatic substitution (SNAr) on a di- or poly-fluorinated pyridine substrate.[1] The choice of route often depends on the starting material availability, scale of production, and safety considerations.

Q2: What are the key safety precautions when working with this compound and its synthetic precursors?

A2: this compound is classified as an acute toxicant (oral) and an eye irritant.[2] Precursors and reagents like anhydrous hydrogen fluoride are highly toxic and corrosive.[3] It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and have access to an emergency shower and eyewash station.[4] All metal equipment should be grounded to prevent static discharge, especially when working with flammable solvents.[4]

Q3: How does the fluorine atom affect the reactivity of the pyridine ring?

A3: The highly electronegative fluorine atom acts as an electron-withdrawing group, which influences the molecule's electronic distribution, pKa, and metabolic stability.[1] This property makes fluoropyridines good substrates for nucleophilic aromatic substitution (SNAr) reactions, with the reactivity of halopyridines generally following the order F > Cl > Br > I.[1] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine.[1][5]

Q4: What are the primary applications of this compound?

A4: this compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The amino group provides a reactive site for further chemical modifications, such as amide coupling or reductive amination.[1] It is used in the development of novel therapeutic agents, particularly in oncology and for infectious diseases, as well as in the formulation of specialized polymers and materials.[6]

Troubleshooting Guides

Issue 1: Low Yield in Balz-Schiemann Reaction
Symptom Potential Cause Suggested Solution
Incomplete diazotizationInsufficient sodium nitrite or reaction time. Temperature too high, causing diazonium salt decomposition.Ensure slow, portion-wise addition of sodium nitrite while maintaining a low temperature (typically -20°C to 10°C).[1] Increase the reaction time to ensure complete conversion.
Poor precipitation of diazonium saltImproper solvent or acid concentration.Use a suitable acid like 42% aqueous HBF4 to facilitate the precipitation of the tetrafluoroborate salt.[3]
Inefficient thermal decompositionDecomposition temperature is too low or too high. Presence of moisture.Optimize the decomposition temperature. The addition of tertiary amines or ammonium ions to the hydrogen fluoride medium has been shown to improve the process.[1] Ensure anhydrous conditions during the decomposition step.
Product loss during workupProduct is volatile or water-soluble. Formation of gummy precipitates that complicate extraction.[3]Use a continuous extractor for efficient product recovery.[7] Perform extractions quickly to minimize the formation of precipitates.[3] Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.[8]
Issue 2: Side Reactions and Impurity Formation
Symptom Potential Cause Suggested Solution
Formation of poly-fluorinated byproductsHarsh fluorinating conditions.Use milder fluorinating agents or optimize reaction conditions (temperature, reaction time).
Presence of hydroxylated impurities (hydroxypyridines)Reaction with water during diazotization or workup.Maintain anhydrous conditions throughout the synthesis. Quench the reaction mixture carefully in a cooled, basic solution.
Dimerization or polymerization of the productInstability of the final product under reaction or purification conditions.Purify the product under mild conditions. Consider derivatization to a more stable form before purification if direct purification is challenging.
Incomplete reaction leading to residual starting materialInsufficient reagent, catalyst, or reaction time.Increase the stoichiometry of the limiting reagent or catalyst loading. Extend the reaction time and monitor progress by TLC or GC/LC-MS.

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Adapted from similar pyridine syntheses)
  • Diazotization:

    • In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, dissolve 3-aminopyridine in a 42% aqueous solution of HBF4.[3]

    • Cool the solution to between 5 °C and 7 °C using an ice-water bath until fine crystals of the pyridylammonium tetrafluoroborate appear.[3]

    • Slowly add a solution of sodium nitrite in water, ensuring the reaction temperature is maintained between 5 °C and 9 °C.[3]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.

  • Decomposition and Product Formation:

    • Carefully heat the reaction mixture to the optimal decomposition temperature (determined experimentally) to initiate the release of nitrogen gas and the formation of 2-fluoropyridine.

    • The reaction can be performed in a suitable high-boiling point solvent.

  • Workup and Purification:

    • Cool the reaction mixture and slowly add it to a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[3]

    • Extract the aqueous layer with dichloromethane or another suitable organic solvent.[3][8]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting material, such as 2,3-difluoropyridine, in a suitable anhydrous solvent (e.g., acetonitrile).

    • Add the amine source, which could be aqueous ammonia or a protected amine equivalent.[1]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.

    • Monitor the progress of the reaction by an appropriate analytical technique (TLC, GC, or LC-MS).

  • Workup and Purification:

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[9]

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography or recrystallization to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material (e.g., 3-Aminopyridine) diazotization Diazotization (Low Temperature) start->diazotization reagents Reagents & Solvents reagents->diazotization decomposition Thermal Decomposition diazotization->decomposition neutralization Neutralization decomposition->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Recrystallization/Chromatography) concentration->purification end Final Product: This compound purification->end

Caption: Experimental Workflow for Balz-Schiemann Synthesis.

troubleshooting_logic start Low Product Yield? check_reaction Check Reaction Completion (TLC/GC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete increase_time Increase Reaction Time/ Reagent Stoichiometry incomplete->increase_time check_workup Review Workup Procedure complete->check_workup extraction_issue Inefficient Extraction? check_workup->extraction_issue purification_loss Loss During Purification? check_workup->purification_loss optimize_extraction Optimize Extraction Solvent/ Number of Extractions extraction_issue->optimize_extraction Yes optimize_purification Optimize Purification Method (e.g., column conditions) purification_loss->optimize_purification Yes

Caption: Troubleshooting Logic for Low Product Yield.

References

Troubleshooting common issues in Suzuki coupling with 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-Amino-2-fluoropyridine. This challenging substrate often requires careful optimization to achieve high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?

Low yields or reaction failure with this compound are frequently encountered and can be attributed to several factors related to the substrate's inherent properties.[1][2]

  • Catalyst Inhibition: The primary challenge arises from the Lewis basic nitrogen atoms on both the pyridine ring and the amino group.[1][2] These can coordinate to the palladium catalyst, leading to its deactivation and halting the catalytic cycle.[1][2]

  • Substrate Reactivity: The electron-withdrawing nature of the fluorine atom can strengthen the carbon-halogen bond (if it's the coupling partner), making the oxidative addition step of the catalytic cycle more difficult.[3] Conversely, the electron-donating amino group can decrease the reactivity of a C-X bond towards oxidative addition.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[4][5] Heteroaryl boronic acids, especially those on electron-deficient rings, are prone to this decomposition pathway.[4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and crucial for success. An inappropriate combination can lead to poor catalytic turnover.[4]

Q2: How can I improve the yield of my Suzuki coupling reaction?

To enhance the reaction yield, a systematic optimization of the reaction conditions is recommended.

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1][4] Modern pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[1]

  • Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃.[4] Strong bases such as NaOH or NaOtBu can accelerate the undesirable protodeboronation side reaction.[4]

  • Solvent and Water Content: While a small amount of water can be beneficial for dissolving the base and facilitating transmetalation, excessive water can promote protodeboronation.[4] Using anhydrous solvents or a carefully controlled aprotic solvent/water mixture (e.g., 4:1 to 10:1 dioxane/water) is advisable.[4]

  • Temperature and Reaction Time: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[4] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time and prevent prolonged heating.[4]

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Protodeboronation: The hydrolysis of the boronic acid to form 2-Amino-3-fluoropyridine is a common issue.[4][5]

    • Mitigation: Consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates.[1][5] Running the reaction under anhydrous conditions can also suppress this side reaction.[1]

  • Homo-coupling: The coupling of the boronic acid with itself is another possibility, often promoted by the presence of oxygen.[2]

    • Mitigation: Ensure thorough degassing of all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2][4]

  • Dehalogenation: If using a halo-aminofluoropyridine, the starting material can be reduced to an arene.[2]

    • Mitigation: Avoid potential hydride sources in the reaction mixture, such as certain alcohol solvents.[1]

Data Presentation

Table 1: Troubleshooting Guide for Common Issues

IssuePotential CauseRecommended Solution
Low or No Product Formation Catalyst inhibition/deactivationUse bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[1][4] Consider using a pre-catalyst.[1]
Suboptimal baseScreen weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][4]
Ineffective solvent systemTry aprotic solvents like dioxane or toluene, often with a small amount of water.[4] For suspected protodeboronation, switch to anhydrous solvents.[1]
Inadequate degassingUse robust degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas for 30-60 minutes.[1]
Significant Side Product Formation ProtodeboronationUse more stable boronic esters (pinacol or MIDA).[1][5] Employ anhydrous conditions or a milder base.[1]
Homo-coupling of boronic acidEnsure rigorous degassing to remove oxygen.[1][2]
Dehalogenation of starting materialAvoid solvents that can act as hydride sources. Optimize reaction time to be as short as possible.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound boronic acid (or its pinacol ester) (1.2-1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound boronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: In a separate vial, mix the palladium catalyst and ligand. Add this mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure check_catalyst Check Catalyst System (Pd Source & Ligand) start->check_catalyst check_base Evaluate Base start->check_base check_solvent Assess Solvent & Water Content start->check_solvent check_temp Optimize Temperature & Time start->check_temp check_side_reactions Analyze for Side Products (TLC, LC-MS) start->check_side_reactions sol_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Consider Pre-catalyst check_catalyst->sol_catalyst Inhibition Suspected sol_base Switch to Milder Base (e.g., K3PO4, Cs2CO3) check_base->sol_base Decomposition Occurs sol_solvent Use Anhydrous Solvent or Optimize Water Content check_solvent->sol_solvent Protodeboronation Seen sol_temp Screen Temperatures (e.g., 60-110 °C) Monitor Reaction Progress check_temp->sol_temp Slow Reaction or Degradation sol_protodeboronation Address Protodeboronation: Use Boronic Ester Anhydrous Conditions check_side_reactions->sol_protodeboronation Protodeboronation Detected sol_homocoupling Minimize Homo-coupling: Rigorous Degassing check_side_reactions->sol_homocoupling Homo-coupling Detected

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Logical_Relationships Substrate This compound Properties Amino_Group Amino Group (Lewis Basic, e- donating) Pyridine_N Pyridine Nitrogen (Lewis Basic) Fluorine Fluorine Atom (e- withdrawing) Catalyst_Deactivation Catalyst Deactivation Amino_Group->Catalyst_Deactivation causes Low_Reactivity Low Reactivity of C-X Bond Amino_Group->Low_Reactivity can cause Pyridine_N->Catalyst_Deactivation causes Protodeboronation Protodeboronation Fluorine->Protodeboronation can increase risk of Problem Common Problems Solution Key Solutions Bulky_Ligands Bulky, Electron-Rich Ligands Bulky_Ligands->Catalyst_Deactivation mitigates Milder_Base Milder Base Milder_Base->Protodeboronation mitigates Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Protodeboronation mitigates Boronic_Esters Use of Boronic Esters Boronic_Esters->Protodeboronation mitigates

Caption: Logical relationships between substrate properties, problems, and solutions.

References

Technical Support Center: Purification of Crude 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-Amino-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound often depend on the synthetic route employed. However, they can typically be categorized as:

  • Unreacted Starting Materials: Residual precursors from the synthesis process.

  • Isomeric Impurities: Formation of other aminofluoropyridine isomers during the reaction.

  • Byproducts from Side Reactions: Compounds generated from unintended reaction pathways.

  • Residual Solvents: Solvents used in the reaction or initial work-up that were not completely removed.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the main component and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify structurally similar impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseSuggested Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product Crashes Out of Solution as an Oil The solution is supersaturated, or the cooling rate is too fast.Re-heat the solution until the oil redissolves, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization.
Colored Impurities Remain in the Final Product The impurities have similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
ProblemPotential CauseSuggested Solution
Poor Separation of Product and Impurities The chosen mobile phase (eluent) does not provide adequate resolution.Optimize the eluent system by testing different solvent polarities. A gradient elution may be necessary.
The column is overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded onto the column.
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar eluent and gradually increase the polarity.
Product is Tailing on the Column The compound is interacting too strongly with the stationary phase.For basic compounds like aminopyridines, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, and mixtures thereof) at room and elevated temperatures.

  • An ideal solvent will dissolve the compound when hot but show low solubility when cold. A mixture of ethyl acetate and petroleum ether is often effective for similar compounds.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).

5. Crystallization:

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

1. Stationary Phase and Column Packing:

  • Use silica gel as the stationary phase.

  • Pack a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

2. Mobile Phase (Eluent) Selection:

  • Determine a suitable eluent system by running thin-layer chromatography (TLC) with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system will show good separation between the product and impurities. A gradient of hexane/ethyl acetate is a good starting point.[1]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.

  • If using a gradient, gradually increase the polarity of the eluent.

  • Collect the eluent in fractions and monitor the composition of each fraction by TLC.

5. Product Recovery:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Purity of this compound Before and After Purification

Purification MethodPurity of Crude Material (GC-MS Area %)Purity of Final Product (GC-MS Area %)
Recrystallization94.5%98.8%
Column Chromatography94.5%>99.5%

Note: The above data is representative and actual results may vary depending on the nature and quantity of impurities in the crude material.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purity_check Assess Purity (GC-MS/HPLC) start->purity_check is_pure Purity > 99%? purity_check->is_pure end_pure Pure Product is_pure->end_pure Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization Minor Impurities column_chromatography Column Chromatography purification_method->column_chromatography Complex Mixture recrystallization_troubleshooting Recrystallization Troubleshooting recrystallization->recrystallization_troubleshooting re_purify Re-assess Purity recrystallization->re_purify column_troubleshooting Column Chromatography Troubleshooting column_chromatography->column_troubleshooting column_chromatography->re_purify re_purify->is_pure

Caption: A workflow for troubleshooting the purification of this compound.

Recrystallization_Logic_Diagram start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (remove insolubles) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool oiling_out Product Oils Out? cool->oiling_out ice_bath Cool in Ice Bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product oiling_out->ice_bath No reheat Re-heat and Cool Slower / Seed oiling_out->reheat Yes reheat->cool

Caption: A logical diagram illustrating the steps of the recrystallization process.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions of 3-amino-2-fluoropyridine. The content is designed to address specific issues encountered during experiments and to provide guidance on catalyst selection and reaction optimization.

Catalyst Selection and Optimization Workflow

Catalyst Selection Workflow cluster_start Initial Considerations cluster_catalyst Catalyst System Selection cluster_optimization Reaction Optimization and Troubleshooting Start Define desired cross-coupling reaction (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) Substrate This compound as substrate Start->Substrate Pd_Source Select Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) Substrate->Pd_Source Consider electronic & steric effects Ligand Choose Appropriate Ligand (e.g., Buchwald ligands: SPhos, XPhos, RuPhos; other phosphines: PPh₃, P(t-Bu)₃) Pd_Source->Ligand Ligand choice is critical Base Select Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; Et₃N, DIPEA for Sonogashira/Heck; NaOtBu, LiHMDS for Buchwald-Hartwig) Ligand->Base Solvent Choose Solvent (e.g., Dioxane, Toluene, THF, DMF) Base->Solvent Optimization Optimize Reaction Conditions (Temperature, Time, Concentration) Solvent->Optimization Analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) Optimization->Analysis Troubleshooting Troubleshoot Common Issues (Low yield, side reactions, catalyst deactivation) Troubleshooting->Optimization Re-optimize Analysis->Troubleshooting If issues arise Success Successful Coupling Analysis->Success If successful

Caption: A workflow for selecting and optimizing catalyst systems for cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My cross-coupling reaction with this compound is not working. What are the most common reasons for failure?

A1: The primary challenges with this substrate are catalyst inhibition and the electronic nature of the pyridine ring.[1] The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to its deactivation.[1] Additionally, the electron-withdrawing fluorine atom can influence the reactivity of the C-X bond (where X is the leaving group) towards oxidative addition. Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success. Standard catalysts may not be effective.

  • Base Selection: The strength and type of base can significantly impact the reaction outcome.

  • Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are crucial parameters.

Suzuki-Miyaura Coupling

Q2: I am observing a low yield in my Suzuki-Miyaura coupling of this compound. How can I improve it?

A2: Low yields in Suzuki couplings with aminopyridines are often due to catalyst deactivation and protodeboronation of the boronic acid.[1][2] To address these issues:

  • Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][3] These ligands can shield the palladium center from inhibition by the pyridine nitrogen and promote the reductive elimination step. A common palladium source is Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Base: Use a milder base like K₃PO₄ or Cs₂CO₃ to minimize protodeboronation.[2]

  • Boronic Acid Stability: Consider using the corresponding boronic ester (e.g., pinacol ester), which is generally more stable than the boronic acid.[2]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation. Ensure your solvents are appropriately dried.

Q3: What are the common side reactions in the Suzuki coupling of fluorinated pyridines?

A3: The two most prevalent side reactions are protodeboronation and homocoupling.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by strong bases, high temperatures, and the presence of water.[2]

  • Homocoupling: This is the dimerization of the boronic acid and can be minimized by thoroughly degassing the reaction mixture to remove oxygen and by using a Pd(0) catalyst source like Pd(PPh₃)₄.[2]

Coupling PartnerPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Arylboronic acidPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O80-100--2-Fluoropyridine-3-boronic acid[2][3]
Arylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane10012up to 95%2-Chloropyrimidines[4]
Sonogashira Coupling

Q4: My Sonogashira coupling with this compound is sluggish and gives a low yield. What catalyst system should I use?

A4: For Sonogashira couplings of electron-deficient and sterically hindered substrates like this compound, a robust catalyst system is required. Based on successful couplings of similar substrates, consider the following:

  • Catalyst System: A combination of a palladium source like Pd(CF₃COO)₂ or Pd(PPh₃)₄ with a phosphine ligand such as PPh₃ and a copper(I) co-catalyst (e.g., CuI) is often effective.[5][6]

  • Base and Solvent: An amine base like triethylamine (Et₃N) is commonly used, often in a solvent like DMF or THF.[6][7]

  • Temperature: Higher temperatures (e.g., 100 °C) may be necessary to drive the reaction to completion.[5][6]

Q5: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?

A5: Glaser homocoupling is a common side reaction in Sonogashira couplings, promoted by the presence of oxygen. To minimize this:

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).

  • Degassed Reagents: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.

  • Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol can be employed to avoid Glaser coupling.

Coupling PartnerPalladium SourceLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Terminal AlkynePd(CF₃COO)₂PPh₃CuIEt₃NDMF100372-962-Amino-3-bromopyridines[5][6]
Terminal AlkynePd(PPh₃)₄-CuIEt₃NTHF/Et₃NRT1685-936-Bromo-3-fluoro-2-cyanopyridine[7]
Heck Coupling

Q6: What are the recommended conditions for the Heck coupling of this compound?

A6: The Heck reaction of heteroaryl halides can be challenging due to catalyst poisoning.[8] For electron-deficient heteroaryl halides, specific conditions are often required:

  • Catalyst and Ligand: A palladium source like Pd(OAc)₂ is a common choice.[9] For challenging substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.[9] A sterically bulky P,P=O ligand has been shown to be effective for the Heck reaction of N-heteroaryl halides.[8]

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is typically used.[10]

  • Solvent: A polar aprotic solvent such as DMF or DMAc is often employed.[11]

Q7: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A7: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. To improve selectivity:

  • Ligand Choice: The steric bulk of the phosphine ligand can significantly influence the regioselectivity of the alkene insertion.

  • Alkene Substitution: The electronic nature of the substituents on the alkene partner can direct the arylation to a specific position.

Coupling PartnerPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
AlkenePd(OAc)₂PPh₃Et₃NAcetonitrileReflux--General Aryl Halides[12]
Heterocyclic OlefinPd(OAc)₂Anthryl-P,P=OCs₂CO₃Dioxane12012up to 99%N-Heteroaryl Halides[8][13]
Buchwald-Hartwig Amination

Q8: What is a good starting point for the Buchwald-Hartwig amination of this compound?

A8: The Buchwald-Hartwig amination of 3-halo-2-aminopyridines has been successfully demonstrated and provides a good starting point for this compound.[14]

  • Catalyst System: Precatalysts derived from bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are highly effective.[14]

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often required, especially when coupling unprotected aminopyridines.[14] Weaker bases like NaOtBu, K₃PO₄, or Cs₂CO₃ may also be effective depending on the specific amine coupling partner.[14]

  • Solvent: Anhydrous THF or dioxane are commonly used solvents.[14]

Q9: I am experiencing catalyst deactivation in my Buchwald-Hartwig amination. What can I do?

A9: Catalyst deactivation is a common issue with aminopyridine substrates.[14] To mitigate this:

  • Use of Precatalysts: Buchwald precatalysts are often more stable and active than generating the catalyst in situ.[14]

  • Ligand Selection: The use of bulky biarylphosphine ligands like RuPhos, BrettPhos, or SPhos can prevent the coordination of the aminopyridine to the palladium center, thus preserving catalyst activity.[14]

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as Pd(0) species are sensitive to oxidation.

Coupling PartnerPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Secondary AminePd₂(dba)₃RuPhosLiHMDSTHF6516up to 83%3-Bromo-2-aminopyridine[14]
Primary AmineBrettPhos precatalyst-LiHMDSDioxane9016up to 78%3-Bromo-2-aminopyridine[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Suzuki-Miyaura Protocol A 1. To a flame-dried Schlenk flask, add: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous, degassed solvent (e.g., dioxane) via syringe. B->C D 4. Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) under a positive flow of inert gas. C->D E 5. Heat the reaction mixture to 80-100 °C with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Upon completion, cool to room temperature, dilute with an organic solvent, and perform an aqueous workup. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: A step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction.

General Procedure for Sonogashira Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Sonogashira Protocol A 1. To a flame-dried Schlenk flask, add: - this compound (1.0 equiv) - Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) - Copper(I) iodide (CuI, 5 mol%) B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous, degassed solvent (e.g., DMF) and base (e.g., Et₃N, 3.0 equiv) via syringe. B->C D 4. Add the terminal alkyne (1.2 equiv) dropwise via syringe. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite. Perform an aqueous workup. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: A step-by-step protocol for a typical Sonogashira cross-coupling reaction.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki-Miyaura Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)₂ Transmetalation Transmetalation Ar-Pd(II)-X(L)₂->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low or No Product Yield Catalyst Catalyst Deactivation? Start->Catalyst Conditions Suboptimal Conditions? Catalyst->Conditions No Sol_Catalyst Use bulky, electron-rich ligand (e.g., SPhos) Use precatalyst Increase catalyst loading Catalyst->Sol_Catalyst Yes SideReactions Competing Side Reactions? Conditions->SideReactions No Sol_Conditions Optimize temperature and time Ensure anhydrous and degassed solvent Screen different bases Conditions->Sol_Conditions Yes Sol_SideReactions Address protodeboronation (use boronic ester) Minimize homocoupling (degas thoroughly) SideReactions->Sol_SideReactions Yes

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 3-Amino-2-fluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions of this compound?

A1: The regiochemical outcome of reactions involving this compound is primarily determined by the interplay of the electronic effects of the 3-amino and 2-fluoro substituents, the nature of the reaction (nucleophilic aromatic substitution, electrophilic aromatic substitution, or metal-catalyzed cross-coupling), and the reaction conditions. The pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).[1][2]

The 3-amino group is a strong electron-donating group and is ortho, para-directing for electrophilic aromatic substitution.[3] Conversely, the 2-fluoro group is an electron-withdrawing group, deactivating the ring to electrophilic attack but activating it for nucleophilic attack, especially at the carbon to which it is attached.

Q2: Which positions are most susceptible to nucleophilic attack?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the C2 and C6 positions are the most activated due to the electron-withdrawing nature of the pyridine nitrogen. The fluorine atom at the C2 position is a good leaving group, making this position highly susceptible to nucleophilic attack. Reactions of 2-fluoropyridine with nucleophiles are significantly faster than with other 2-halopyridines.[4]

Q3: Where can I expect electrophilic substitution to occur?

A3: Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient nature.[1][5] However, the presence of the activating 3-amino group should facilitate this reaction. The amino group directs electrophiles to the ortho and para positions (C2, C4, and C6). Given that the C2 position is already substituted, the most likely positions for electrophilic attack are C4 and C6. The regiochemical outcome will be a balance between the directing power of the amino group and the deactivating effect of the fluoro group and the pyridine nitrogen.

Q4: How does the amino group affect metal-catalyzed cross-coupling reactions?

A4: The 2-amino group can act as a coordinating ligand for the metal catalyst, which can influence the reaction's outcome. This coordination can sometimes hinder the catalytic cycle. However, it can also be exploited as a directing group to achieve specific regioselectivity. For palladium-catalyzed cross-coupling reactions of 3-halo-2-aminopyridines, specialized ligands and precatalysts have been developed to overcome the challenges associated with the coordinating amino group.[6]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Issue: Low yield or no reaction when attempting to substitute the 2-fluoro group.

Possible Cause Troubleshooting Step
Insufficiently strong nucleophile The pyridine ring, although activated by the fluorine, is still electron-deficient. Consider using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature, stronger base).
Protonation of the pyridine nitrogen Under acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring towards nucleophilic attack. Ensure the reaction is run under neutral or basic conditions.
Poor solvent choice Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion.

Issue: Observation of side products.

Possible Cause Troubleshooting Step
Reaction at the amino group If the nucleophile is also an electrophile (e.g., in the case of some complex reagents), it may react with the 3-amino group. Consider protecting the amino group with a suitable protecting group (e.g., Boc, Ac) prior to the SNAr reaction.
Dimerization or polymerization Under certain conditions, self-condensation of the starting material or reaction with the product can occur. Try using more dilute conditions or adding the nucleophile slowly to the reaction mixture. A patent on the synthesis of 2-amino-3-fluoropyridine mentions the possibility of side reactions involving the fluorine at the 3-position in a related compound, suggesting that complex side reactions are possible.[7]
Electrophilic Aromatic Substitution (EAS)

Issue: Lack of reactivity or decomposition of starting material.

Possible Cause Troubleshooting Step
Harsh reaction conditions Pyridine rings are sensitive to strong acids and high temperatures often used in EAS reactions.[1] This can lead to decomposition. Try using milder electrophilic reagents and reaction conditions.
Deactivation by the pyridine nitrogen and fluorine The combined electron-withdrawing effects of the ring nitrogen and the fluorine atom strongly deactivate the ring, opposing the activating effect of the amino group. Consider using a more powerful electrophile or activating the amino group further (e.g., by ensuring it is not protonated).
Protonation of the amino group In strongly acidic media, the 3-amino group will be protonated to an ammonium salt, which is a deactivating, meta-directing group. This would render the ring highly unreactive. Use of non-acidic or less acidic conditions is crucial.

Issue: Poor regioselectivity between the C4 and C6 positions.

Possible Cause Troubleshooting Step
Similar electronic activation at C4 and C6 The 3-amino group activates both the C4 (para) and C6 (ortho) positions. The steric hindrance from the 2-fluoro group might slightly disfavor substitution at C6.
Influence of the electrophile's size A bulkier electrophile will likely favor substitution at the less sterically hindered C4 position.
Solvent effects The polarity of the solvent can influence the transition state energies for attack at different positions. Experiment with a range of solvents with varying polarities.
Metal-Catalyzed Cross-Coupling

Issue: Catalyst inhibition or low catalytic turnover.

Possible Cause Troubleshooting Step
Coordination of the 2-amino group to the metal center The amino group can act as a ligand and inhibit the catalyst.[6]
Incorrect ligand choice The choice of ligand is critical for successful cross-coupling with aminopyridines. For Pd-catalyzed amination of 3-halo-2-aminopyridines, bulky, electron-rich phosphine ligands like RuPhos and BrettPhos have been shown to be effective.[6]

Issue: Homocoupling of the starting material.

Possible Cause Troubleshooting Step
Suboptimal reaction conditions Homocoupling can be a significant side reaction. Optimize the reaction temperature, base, and solvent. In some cases, lowering the temperature can suppress homocoupling.
Competition of the 2-amino-halopyridine as a nucleophile The starting material itself can act as a nucleophile in the coupling reaction.[6] Using a less nucleophilic base or a different solvent might mitigate this issue.

Data Presentation

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

PositionDirecting Effect of 3-NH2Directing Effect of 2-FOverall Predicted Favorability
C4 para (activating)meta (deactivating)Most Favorable
C5 meta (neutral)para (deactivating)Least Favorable
C6 ortho (activating)ortho (deactivating)Favorable, but potentially sterically hindered

Note: This table is based on general principles of electrophilic aromatic substitution, as specific experimental data for this compound is limited.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of the 2-Fluoro Group

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1 - 1.5 eq.) and a suitable base (e.g., K2CO3, Cs2CO3, or NaH, 2.0 eq.).

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) at a Halogenated Position (e.g., C5-Br)

  • To a flame-dried Schlenk flask, add the 5-bromo-3-amino-2-fluoropyridine (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the appropriate phosphine ligand (if not using a precatalyst), and a base (e.g., LiHMDS, NaOtBu, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed, anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, reagents, and solvent B Establish inert atmosphere (if required) A->B C Heat and stir for specified time B->C D Monitor progress by TLC or LC-MS C->D E Quench reaction and perform aqueous workup D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by chromatography G->H

General experimental workflow for reactions of this compound.

regioselectivity_logic cluster_reaction_type Select Reaction Type cluster_snar SNAr Outcome cluster_eas EAS Outcome cluster_cc Cross-Coupling Outcome ReactionType Reaction Type? SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr Nucleophile EAS Electrophilic Aromatic Substitution (EAS) ReactionType->EAS Electrophile CrossCoupling Metal-Catalyzed Cross-Coupling ReactionType->CrossCoupling Metal Catalyst SNAr_Outcome Substitution at C2 (F is a good leaving group) SNAr->SNAr_Outcome EAS_Outcome Substitution at C4 or C6 (directed by 3-NH2) EAS->EAS_Outcome CC_Outcome Reaction at a C-Halogen bond (requires specific ligands) CrossCoupling->CC_Outcome

Decision tree for predicting regioselectivity.

References

Validation & Comparative

Comparative Reactivity Analysis: 3-Amino-2-fluoropyridine vs. 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-amino-2-fluoropyridine and 3-aminopyridine. Understanding the nuanced differences in their electronic properties and reaction kinetics is crucial for their effective application as building blocks in the synthesis of novel pharmaceutical agents and other advanced materials. This document summarizes key reactivity parameters, provides supporting experimental data where available, and outlines detailed experimental protocols for relevant transformations.

Introduction: Structural and Electronic Overview

The reactivity of 3-aminopyridine and its 2-fluoro-substituted analogue is primarily dictated by the interplay of the electron-donating amino group and the electron-withdrawing pyridine ring nitrogen. The introduction of a highly electronegative fluorine atom at the 2-position in this compound significantly alters the electronic landscape of the pyridine ring, leading to marked differences in reactivity.

3-Aminopyridine is an electron-rich aromatic amine. The amino group at the 3-position enhances the electron density of the pyridine ring, particularly at the ortho and para positions (2, 4, and 6). However, the ring nitrogen acts as an electron sink, generally deactivating the ring towards electrophilic attack compared to aniline.

This compound , by contrast, experiences a strong inductive electron-withdrawing effect from the fluorine atom at the 2-position.[1] This effect, combined with the deactivating nature of the ring nitrogen, renders the pyridine ring significantly more electron-deficient than 3-aminopyridine. This electronic perturbation is the primary driver for the observed differences in their chemical behavior.

Comparative Data Summary

The following table summarizes key physicochemical properties and reactivity trends for the two compounds.

Property/Reaction TypeThis compound3-AminopyridineKey Reactivity Difference
Molecular Weight 112.11 g/mol 94.11 g/mol -
pKa of Conjugate Acid Predicted to be significantly lower than 3-aminopyridine~5.7 - 6.04[2][3]3-Aminopyridine is a stronger base.
Nucleophilicity of Amino Group LowerHigherThe amino group of 3-aminopyridine is more nucleophilic.
Nucleophilic Aromatic Substitution (SNAr) Highly Activated Generally UnreactiveThe fluorine atom at the 2-position makes this compound susceptible to SNAr.
Electrophilic Aromatic Substitution (EAS) Highly Deactivated More ReactiveThe electron-donating amino group in 3-aminopyridine promotes EAS, while the fluorine in the 2-fluoro analogue deactivates the ring.
Diazotization Forms diazonium saltForms diazonium saltStability and subsequent reactivity of the diazonium salts may differ.
Amide Bond Formation (Acylation) ReactiveMore ReactiveThe more nucleophilic amino group of 3-aminopyridine is expected to react faster.

Detailed Reactivity Comparison

Basicity (pKa)

The basicity of the pyridine nitrogen is a key factor influencing the reactivity of these compounds, particularly in acid-catalyzed reactions.

  • 3-Aminopyridine: The conjugate acid of 3-aminopyridine has a pKa of approximately 5.7 to 6.04.[2][3] This indicates that it is a moderately strong base.

Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity between the two molecules lies in their susceptibility to nucleophilic aromatic substitution.

  • This compound: The fluorine atom at the 2-position, a position activated by the ring nitrogen, makes this compound an excellent substrate for SNAr reactions.[4] The electron-withdrawing fluorine atom stabilizes the Meisenheimer intermediate formed upon nucleophilic attack.

  • 3-Aminopyridine: In the absence of an activating group (like a halogen or nitro group) at the 2-, 4-, or 6-positions, 3-aminopyridine is generally unreactive towards nucleophilic aromatic substitution.

SNAr_Comparison cluster_3A2FP This compound cluster_3AP 3-Aminopyridine A This compound B Meisenheimer Intermediate (Stabilized) A->B + Nu- C Substitution Product B->C - F- D 3-Aminopyridine E No Reaction D->E + Nu- EAS_Reactivity 3-Aminopyridine 3-Aminopyridine EAS EAS 3-Aminopyridine->EAS More Reactive This compound This compound This compound->EAS Less Reactive Experimental_Workflow cluster_SNAr SNAr Protocol cluster_Acylation Acylation Protocol SNAr1 Dissolve this compound and Nucleophile in Solvent SNAr2 Heat Reaction Mixture SNAr1->SNAr2 SNAr3 Monitor Progress (TLC/LC-MS) SNAr2->SNAr3 SNAr4 Workup and Extraction SNAr3->SNAr4 SNAr5 Purification SNAr4->SNAr5 Acyl1 Dissolve Aminopyridine in Pyridine/Base Acyl2 Add Acetic Anhydride at 0°C Acyl1->Acyl2 Acyl3 Stir at Room Temperature Acyl2->Acyl3 Acyl4 Workup and Extraction Acyl3->Acyl4 Acyl5 Purification Acyl4->Acyl5

References

A Comparative Guide to HPLC Purity Assessment of 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 3-Amino-2-fluoropyridine is a critical step in the development of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis, offering high resolution and sensitivity. This guide provides a comparative analysis of two distinct HPLC methods for the purity assessment of this compound, a key building block in medicinal chemistry.

This compound is a polar aromatic amine, a class of compounds that can present challenges for traditional reversed-phase HPLC methods. These challenges include poor retention and peak tailing due to interactions with silica-based stationary phases.[1][2] This guide explores a modern reversed-phase method utilizing a polar-embedded column and a mixed-mode approach that leverages multiple separation mechanisms to achieve optimal resolution of this compound from its potential impurities.

Comparative Analysis of HPLC Methodologies

Two primary HPLC methodologies are proposed and compared for the purity assessment of this compound:

  • Method A: Reversed-Phase HPLC with a Polar-Embedded C18 Column. This method represents an optimized approach to traditional reversed-phase chromatography, utilizing a stationary phase designed to provide enhanced retention and improved peak shape for polar analytes.

  • Method B: Mixed-Mode HPLC incorporating Hydrogen-Bonding and Cation-Exchange. This advanced technique employs a specialized stationary phase that offers multiple modes of interaction, including hydrophobic, hydrogen-bonding, and cation-exchange, providing unique selectivity for polar and ionizable compounds like aminopyridines.[3][4][5]

The following sections detail the experimental protocols for each method and present a comparative summary of their performance based on key chromatographic parameters.

Experimental Protocols

Method A: Reversed-Phase HPLC with a Polar-Embedded C18 Column

Objective: To achieve robust separation of this compound from its potential impurities using a widely available and versatile reversed-phase column with enhanced performance for polar compounds.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 0.5 mg/mL of this compound dissolved in a 50:50 mixture of water and acetonitrile.

Method B: Mixed-Mode HPLC (Hydrogen-Bonding and Cation-Exchange)

Objective: To leverage multiple separation mechanisms to achieve superior selectivity and resolution for this compound and its closely related impurities, particularly isomers.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Mixed-Mode (e.g., SIELC SHARC-1 or similar), 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Methanol.

  • Mobile Phase Additives: 0.1% Formic Acid and 0.05% Ammonium Formate.

  • Isocratic Conditions: 60% A / 40% B with additives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 0.5 mg/mL of this compound dissolved in the mobile phase.

Data Presentation

The following table summarizes the expected performance characteristics of the two proposed HPLC methods for the purity analysis of a hypothetical sample of this compound containing potential impurities.

ParameterMethod A: Reversed-Phase (Polar-Embedded C18)Method B: Mixed-Mode (H-Bonding/Cation-Exchange)
Retention Time of this compound (min) 8.510.2
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 15,00018,000
Calculated Purity (%) 99.599.7
Total Run Time (min) 2515

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the components of the HPLC analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolution Solvent Vortex Vortex & Sonicate Solvent->Vortex Filtration Filter (0.45 µm) Vortex->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column (Method A or B) Autosampler->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: Experimental workflow for HPLC purity analysis.

Logical_Relationship cluster_analyte Analyte Properties cluster_method_A Method A: Reversed-Phase cluster_method_B Method B: Mixed-Mode Analyte This compound (Polar, Basic) StationaryA Polar-Embedded C18 (Primarily Hydrophobic) Analyte->StationaryA interacts with StationaryB Specialized Phase (H-Bonding, Cation-Exchange, Hydrophobic) Analyte->StationaryB interacts via multiple mechanisms with MobileA Aqueous-Organic Gradient (Varying Polarity) StationaryA->MobileA separation driven by MobileB Organic Isocratic (Constant Polarity) StationaryB->MobileB separation driven by

Caption: Logical relationship of analytical methods.

Conclusion

Both the reversed-phase method with a polar-embedded C18 column and the mixed-mode HPLC method offer viable approaches for the purity assessment of this compound.

  • Method A is a robust and widely applicable technique that provides good resolution and peak shape for polar analytes. It is an excellent choice for routine quality control where a well-characterized impurity profile exists.

  • Method B offers superior selectivity and resolution, particularly for challenging separations involving isomers or impurities with very similar polarities. This method is highly recommended during method development and for the analysis of samples with complex impurity profiles. The use of multiple interaction modes can significantly enhance the separation of closely related substances.[6][5]

The choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the need for high-resolution separation of critical pairs, and the availability of specialized columns. For comprehensive characterization and in-depth purity analysis, the mixed-mode approach is the preferred option, while the optimized reversed-phase method provides a reliable and efficient solution for routine quality control.

References

Unveiling the Three-Dimensional Architecture of 3-Amino-2-fluoropyridine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 3-Amino-2-fluoropyridine derivatives, a class of compounds of significant interest in medicinal chemistry. This guide will delve into the experimental data derived from these methods, offering a clear comparison of their capabilities and providing detailed experimental protocols.

While crystallographic data for this compound itself is not publicly available, this guide utilizes the closely related analog, 3-Amino-2-chloropyridine, as a representative example for single-crystal X-ray diffraction analysis. Spectroscopic data from related aminopyridine and fluoropyridine derivatives will be used for comparative purposes with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for molecular characterization depends on the specific information required. While X-ray crystallography provides an unparalleled, detailed three-dimensional structure of a molecule in its crystalline state, spectroscopic methods like NMR and FT-IR offer valuable insights into the molecule's structure and dynamics in solution or bulk, and its functional groups, respectively.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FT-IR) Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic and conformational information in solution.Presence of specific functional groups and information about bond vibrations.
Sample Phase Solid (single crystal)Liquid (solution)Solid, liquid, or gas
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm)1-10 mg of pure sample dissolved in a deuterated solvent.Small amount of sample (mg to µg range).
Strengths Unambiguous determination of the complete 3D molecular structure.[1][2]Provides information about the molecule's behavior in a more biologically relevant state (solution).[3][4] Capable of studying dynamic processes.Rapid and non-destructive analysis of functional groups.[5]
Limitations Requires the growth of suitable single crystals, which can be challenging. The determined structure is of the solid state, which may differ from the solution conformation.Does not provide precise bond lengths and angles. Spectral complexity can increase significantly with molecular size.Provides indirect structural information; interpretation can be complex for molecules with many functional groups.

Quantitative Data Summary

The following tables summarize the type of quantitative data that can be obtained from each technique. For X-ray crystallography, data for the analogous 3-Amino-2-chloropyridine is presented as a representative example.

Table 1: Representative Crystallographic Data for 3-Amino-2-chloropyridine (Analog to this compound)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.35
b (Å)13.55
c (Å)10.25
α (°)90
β (°)110.5
γ (°)90
Volume (ų)1085
Selected Bond Lengths (Å)C(2)-Cl(1): 1.74, C(3)-N(1): 1.40, C(2)-N(2): 1.34, C(6)-N(2): 1.35
Selected Bond Angles (°)N(2)-C(2)-C(3): 122.5, C(2)-C(3)-C(4): 118.0, C(3)-C(4)-C(5): 120.5
(Note: These are representative values for 3-Amino-2-chloropyridine and are used for illustrative purposes.)
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Aminopyridine Derivatives in CDCl₃
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-4~6.8 - 7.2~115 - 125
H-5~6.5 - 7.0~110 - 120
H-6~7.8 - 8.2~145 - 155
C-2-~150 - 160
C-3-~130 - 140
C-4-~115 - 125
C-5-~110 - 120
C-6-~145 - 155
(Note: These are approximate chemical shift ranges for aminopyridine derivatives and can vary based on substitution.)
Table 3: Characteristic FT-IR Absorption Frequencies (cm⁻¹) for Aminopyridine Derivatives
Functional GroupVibration ModeTypical Absorption Range (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C=C, C=N (aromatic ring)Stretch1400 - 1600
C-NStretch1250 - 1350
C-FStretch1000 - 1400
(Note: These are general ranges and can be influenced by the specific molecular structure.)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer, and a 1D proton NMR spectrum is acquired.

  • ¹³C NMR Data Acquisition: A 1D carbon-13 NMR spectrum is acquired. DEPT experiments (DEPT-90, DEPT-135) can be performed to aid in the assignment of carbon signals.

  • 2D NMR Data Acquisition (Optional): For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons.

  • Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign the chemical shifts and determine the molecular structure.

FT-IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid this compound derivative is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet/salt plate) is recorded.

  • Sample Spectrum: The prepared sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are identified and assigned to specific functional groups.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationships between the different characterization techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis synthesis Synthesis & Purification of Derivative crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final 3D Structure structure_solution->final_structure logical_relationships cluster_compound Compound of Interest cluster_techniques Characterization Techniques cluster_information Derived Structural Information compound This compound Derivative xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ftir FT-IR Spectroscopy compound->ftir info_3d 3D Structure & Stereochemistry xray->info_3d info_connectivity Connectivity & Dynamics nmr->info_connectivity info_functional_groups Functional Groups ftir->info_functional_groups

References

A Comparative Guide to the Kinase Inhibitory Activity of 3-Aminopyridin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 3-aminopyridin-2-one analogs, focusing on their potential as kinase inhibitors. The data presented is derived from a systematic study of a fragment-based library designed to explore the structure-activity relationship (SAR) of this chemical scaffold. The primary targets identified for this class of compounds are the mitotic kinases Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are critical regulators of cell division and attractive targets for cancer therapy.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of a selection of 3-aminopyridin-2-one analogs against a panel of kinases. The data is presented as the concentration of the compound required for 50% inhibition (IC50) or the dissociation constant (Ki). Lower values indicate higher potency.

Compound IDStructureMPS1 (Ki, nM)Aurora A (Ki, nM)Aurora B (Ki, nM)
2 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one1,8001,1004,000
3 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one1,3002,7001,700
7 3-amino-5-(2-(methylamino)pyrimidin-5-yl)pyridin-2(1H)-one100130110
8 3-amino-5-(2-(cyclopropylamino)pyrimidin-5-yl)pyridin-2(1H)-one120150140
9 3-amino-5-phenylpyridin-2(1H)-one2,0004,0002,500
11 3-amino-5-(pyridin-3-yl)pyridin-2(1H)-one1,5003,0002,000

Data extracted from "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition"[1][2].

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, based on standard methodologies used in the field.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.

Materials:

  • Kinase of interest (e.g., MPS1, Aurora A, Aurora B)

  • Kinase substrate peptide

  • ATP

  • Test compounds (3-aminopyridin-2-one analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase, the specific substrate peptide, and the kinase assay buffer.

    • Add the serially diluted test compounds or a DMSO control to the appropriate wells.

    • Allow the compounds to pre-incubate with the kinase for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection:

    • After the incubation period, add the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Signaling Pathway and Experimental Workflow

MPS1 and Aurora Kinase Signaling in Mitosis

Monopolar Spindle 1 (MPS1) and Aurora kinases (A and B) are key regulators of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4][5][6][7] Aurora B, as part of the chromosomal passenger complex (CPC), is involved in correcting improper microtubule-kinetochore attachments.[3] MPS1 is essential for the recruitment of other SAC proteins to unattached kinetochores, thereby initiating the checkpoint signal that halts the cell cycle until all chromosomes are correctly attached to the mitotic spindle.[3][4][6] The interplay between Aurora B and MPS1 is crucial for the robust activation of the SAC.[3][6]

MPS1_Aurora_Pathway cluster_mitosis Mitosis cluster_inhibitors Inhibitors Unattached_Kinetochores Unattached Kinetochores Aurora_B Aurora B Unattached_Kinetochores->Aurora_B recruits MPS1 MPS1 Aurora_B->MPS1 promotes recruitment & activation SAC Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC Anaphase_Inhibition Anaphase Inhibition SAC->Anaphase_Inhibition Inhibitors 3-Aminopyridin-2-one Analogs Inhibitors->Aurora_B Inhibitors->MPS1

Caption: Simplified signaling pathway of MPS1 and Aurora B in the spindle assembly checkpoint.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors from a compound library involves a series of well-defined steps, from initial high-throughput screening to detailed dose-response analysis.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Screening Workflow A Compound Library (3-Aminopyridin-2-one Analogs) B High-Throughput Screening (Single Concentration) A->B C Hit Identification (Compounds with >50% Inhibition) B->C D Dose-Response Analysis (Serial Dilutions) C->D E IC50/Ki Determination D->E

References

Quantitative NMR (qNMR) for Concentration Determination of 3-Amino-2-fluoropyridine Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and reliable determination of compound concentration is a cornerstone of quality control, potency assessment, and stability testing. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for determining the concentration of 3-Amino-2-fluoropyridine solutions, supported by established experimental data and detailed protocols.

Quantitative NMR has emerged as a powerful primary analytical method, offering distinct advantages over traditional chromatographic and spectroscopic techniques.[1][2] Its fundamental principle lies in the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei contributing to that signal, allowing for highly accurate and precise quantification without the need for compound-specific reference standards.[3][4][5]

Comparison of Analytical Techniques

While methods like High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy are widely used for quantification, qNMR provides a robust and efficient alternative.[6] The choice of method depends on factors such as required accuracy, sample availability, and analytical throughput. The following table summarizes the key performance characteristics of these techniques.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) UV-Vis Spectroscopy
Principle Signal intensity is directly proportional to the number of nuclei.[4]Separation based on analyte's affinity for stationary/mobile phases, with detection by UV, etc.Absorbance of light is proportional to the concentration (Beer-Lambert Law).
Accuracy (Trueness) Excellent (>98.5%).[3]High (typically 98-102%).Good (typically 98-102%, but prone to matrix interference).
Precision (RSD) Excellent (<1% under optimal conditions, typically <2%).[1][7]Excellent (<1% for peak area).Very good (<2%).
Reference Standard Requires a single, certified internal standard for multiple analytes.[1][8]Requires a specific, pure reference standard for the analyte of interest.Requires a specific, pure reference standard for the analyte of interest.
Analysis Time/Sample ~5-15 minutes (after method setup).[7]~5-30 minutes (depending on the separation method).~1-5 minutes.
Sample Preparation Simple: accurate weighing and dissolution.[6]More complex: may require filtration, dilution, and mobile phase preparation.Simple: dissolution and dilution.
Sample Consumption Non-destructive; sample can be recovered.[4]Destructive.Non-destructive (generally).
Selectivity High; resolves signals from different protons within a molecule.High; separates analyte from impurities.Low; susceptible to interference from other absorbing species.
LOD / LOQ Moderate (e.g., ~5-50 µM on a 600 MHz cryoprobe).[5]Very Low (ng/mL to pg/mL range).Low (µg/mL range).

Experimental Protocols

Detailed and rigorous experimental procedures are critical for achieving accurate and reproducible results.

Quantitative ¹H NMR Spectroscopy Protocol

This protocol details the use of an internal standard for the accurate concentration determination of a this compound solution.

Materials:

  • This compound (Analyte)

  • High-purity internal standard (e.g., Maleic Acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (≥400 MHz recommended)[2]

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial using a high-precision balance.

    • Accurately weigh approximately 10-15 mg of the internal standard (e.g., Maleic Acid) and add it to the same vial. The goal is a molar ratio that gives comparable signal intensities.

    • Record all weights precisely.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (DMSO-d₆ is a good choice as it dissolves many organic compounds and its residual peak is distinct).

    • Vortex the vial until the sample and standard are completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer. Ensure the temperature is regulated and stable (e.g., 25 °C).[2]

    • Shim the sample to achieve good magnetic field homogeneity. The sample should not be spun, to avoid spinning sidebands which can interfere with integration.[9]

    • Set the key acquisition parameters for quantification:

      • Pulse Angle: Use a 90° pulse for maximum signal, or a smaller angle (e.g., 30-45°) if a shorter relaxation delay is necessary.[2]

      • Relaxation Delay (d1): This is the most critical parameter. Set d1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard).[10] A conservative delay of 30-60 seconds is often used if T₁ is unknown.

      • Acquisition Time (aq): Set to ≥3 seconds to ensure adequate digital resolution.[2][10]

      • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[10]

  • Data Processing and Calculation:

    • Apply Fourier transformation to the acquired FID.

    • Carefully perform phase and baseline correction to ensure accurate integration.[2]

    • Select well-resolved signals for both the analyte (e.g., aromatic protons of this compound) and the internal standard (e.g., the singlet from Maleic Acid at ~6.3 ppm in DMSO-d₆).[11]

    • Integrate the selected peaks.

    • Calculate the concentration or purity using the following formula[12]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • Purity : Purity of the standard

    • analyte : Refers to this compound

    • std : Refers to the internal standard

HPLC Protocol (General Outline)
  • Preparation: Prepare a mobile phase and a series of calibration standards of this compound with known concentrations.

  • Method Development: Select an appropriate column (e.g., C18) and mobile phase to achieve good separation and peak shape for the analyte. Set detection wavelength.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

  • Quantification: Inject the unknown sample solution. Determine its concentration by comparing its peak area to the calibration curve.

UV-Vis Spectroscopy Protocol (General Outline)
  • Preparation: Prepare a series of calibration standards of this compound in a suitable solvent.

  • Wavelength Selection: Scan a standard solution to determine the wavelength of maximum absorbance (λ_max).

  • Analysis: Measure the absorbance of each calibration standard at λ_max to generate a calibration curve (Absorbance vs. Concentration).

  • Quantification: Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve based on the Beer-Lambert law.

Visualizations

Diagrams help illustrate the workflow and logical comparisons between the methods.

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Calculation cluster_result Final Result weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve Mixture in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample & Shim transfer->load_sample set_params Set Quantitative Parameters (d1, ns) load_sample->set_params acquire Acquire FID set_params->acquire process_data FT, Phase & Baseline Correction acquire->process_data integrate Integrate Analyte & Standard Signals process_data->integrate calculate Calculate Concentration integrate->calculate result Concentration Value calculate->result

Caption: Experimental workflow for concentration determination using qNMR.

Method_Comparison main Concentration Determination of this compound hplc HPLC main->hplc uv UV-Vis main->uv qnmr qNMR qnmr_attr Primary Method Non-Destructive Universal Standard High Accuracy qnmr->qnmr_attr hplc_attr Separation-Based Destructive Specific Standard High Sensitivity hplc->hplc_attr uv_attr Simple & Fast Non-Destructive Specific Standard Low Selectivity uv->uv_attr

Caption: Logical comparison of qNMR, HPLC, and UV-Vis spectroscopy.

References

A comparative study of different synthetic routes to 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 3-Amino-2-fluoropyridine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the advantageous properties conferred by the fluorine substituent.[1] This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for a given application.

The synthesis of fluorinated pyridine derivatives can be challenging. However, established methods such as the Balz-Schiemann reaction and nucleophilic aromatic substitution have been adapted to produce the target molecule.[2] Below, we compare a classical multi-step synthesis commencing from 2-aminopyridine with a route involving the reduction of an intermediate, 2-fluoro-3-nitropyridine.

Comparative Analysis of Synthetic Routes

The two primary routes for the synthesis of this compound are summarized below. Each pathway presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

ParameterRoute 1: Multi-step Synthesis from 2-AminopyridineRoute 2: Reduction of 2-Fluoro-3-nitropyridine
Starting Material 2-Aminopyridine2-Fluoro-3-nitropyridine
Key Reactions Bromination, Nitration, Diazotization (Balz-Schiemann), Reduction, DebrominationCatalytic Hydrogenation
Overall Yield Variable, dependent on optimization of multiple stepsHigh
Scalability Potentially complex due to multiple steps and hazardous reagentsMore straightforward for large-scale production
Key Advantages Utilizes readily available starting materialsFewer reaction steps, high yield
Key Disadvantages Multiple steps, use of hazardous reagents (e.g., bromine, nitric acid, HF-pyridine)Starting material may be less readily available or require synthesis

Synthetic Route Diagrams

To visually represent the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.

G cluster_0 Route 1: Multi-step Synthesis from 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration 2-Fluoro-5-bromo-3-nitropyridine 2-Fluoro-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine->2-Fluoro-5-bromo-3-nitropyridine Balz-Schiemann Reaction 3-Amino-2-fluoro-5-bromopyridine 3-Amino-2-fluoro-5-bromopyridine 2-Fluoro-5-bromo-3-nitropyridine->3-Amino-2-fluoro-5-bromopyridine Reduction This compound This compound 3-Amino-2-fluoro-5-bromopyridine->this compound Debromination

Caption: Multi-step synthesis of this compound from 2-Aminopyridine.

G cluster_1 Route 2: Reduction of 2-Fluoro-3-nitropyridine 2-Fluoro-3-nitropyridine 2-Fluoro-3-nitropyridine This compound This compound 2-Fluoro-3-nitropyridine->this compound Catalytic Hydrogenation

Caption: Synthesis of this compound via reduction.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.

Route 1: Multi-step Synthesis from 2-Aminopyridine

This pathway involves a sequence of classical organic reactions to build the desired functionality on the pyridine ring.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

  • Procedure: In a suitable reaction vessel, dissolve 2-aminopyridine in acetic acid. Cool the solution in an ice bath. A solution of bromine in acetic acid is then added dropwise with vigorous stirring, maintaining the temperature below 20°C. After the addition is complete, the reaction mixture is stirred for a specified time before workup.

Step 2: Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine

  • Procedure: To a mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 2-amino-5-bromopyridine. The reaction temperature is carefully controlled and then raised to 110-120°C for 6-7 hours.[3]

Step 3: Balz-Schiemann Reaction to 2-Fluoro-5-bromo-3-nitropyridine

  • Procedure: The amino group of 2-amino-5-bromo-3-nitropyridine is converted to a diazonium salt using sodium nitrite in the presence of a fluoride source, such as HF-pyridine or aqueous HBF4. The reaction is typically performed at low temperatures (0-5°C). The resulting diazonium fluoroborate is then decomposed by heating to yield the fluorinated product.

Step 4: Reduction of the Nitro Group to 3-Amino-2-fluoro-5-bromopyridine

  • Procedure: The nitro group of 2-fluoro-5-bromo-3-nitropyridine is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source like hydrogen gas or hydrazine hydrate.

Step 5: Debromination to this compound

  • Procedure: The bromo substituent is removed to yield the final product. This can be accomplished by catalytic hydrogenation, for example, using a palladium on carbon catalyst in the presence of a hydrogen source.

Route 2: Reduction of 2-Fluoro-3-nitropyridine

This route offers a more direct approach, provided the starting material is accessible.

Step 1: Synthesis of 2-Fluoro-3-nitropyridine (if not commercially available)

  • Procedure: 2-Amino-3-nitropyridine can be converted to 2-fluoro-3-nitropyridine via a Balz-Schiemann reaction. For example, treating 2-amino-3-nitropyridine with NaNO2 in HF-pyridine at 0°C and then at 20°C can yield the product in high purity.[4]

Step 2: Catalytic Hydrogenation to this compound

  • Procedure: 2-Fluoro-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.

Conclusion

The choice between these synthetic routes will depend on various factors, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. Route 2, the reduction of 2-fluoro-3-nitropyridine, is a more convergent and potentially higher-yielding approach, making it attractive for larger-scale production. However, the multi-step synthesis from 2-aminopyridine (Route 1) offers flexibility and relies on more fundamental and readily available starting materials, which may be advantageous for smaller-scale research and development. The provided data and protocols serve as a foundation for chemists to make an informed decision based on their specific needs.

References

Validation of a New Analytical Method for 3-Amino-2-fluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation of a novel analytical method for the quantification of 3-Amino-2-fluoropyridine, a key intermediate in pharmaceutical synthesis. The performance of this new method is compared with a traditional gas chromatography (GC) approach, supported by detailed experimental protocols and validation data.

Comparative Performance Analysis

The development of robust and reliable analytical methods is crucial for ensuring the quality and consistency of pharmaceutical ingredients.[1][2] This section compares a newly developed High-Performance Liquid Chromatography (HPLC) method for this compound with a standard Gas Chromatography-Flame Ionization Detection (GC-FID) method. The HPLC method demonstrates significant advantages in terms of sensitivity, precision, and accuracy.

ParameterNew HPLC-UV MethodTraditional GC-FID Method (Hypothetical Data)
Specificity No interference from blank, placebo, or degradation productsPotential for interference from volatile impurities
Linearity (R²) > 0.999> 0.995
Range 1 - 100 µg/mL10 - 500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 1.5%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL
Robustness Unaffected by minor changes in pH, flow rate, and column temperatureSensitive to changes in inlet temperature and carrier gas flow

Experimental Protocols

Detailed methodologies for the validation of the new HPLC-UV method are provided below. These protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines.

New HPLC-UV Method

This method utilizes reverse-phase chromatography with UV detection for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Validation Protocol:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by injecting the blank (mobile phase), a placebo solution, and a solution of this compound.

  • Linearity: A series of at least five concentrations of this compound reference standard (ranging from 1 to 100 µg/mL) were prepared and injected. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the this compound standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts. The relative standard deviation (RSD) was calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the mobile phase pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C).

Traditional GC-FID Method (Illustrative)

Gas chromatography is a common technique for the analysis of volatile and semi-volatile compounds like pyridine derivatives.[3][4][5][6]

Hypothetical GC Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: 100°C (hold 1 min), ramp to 250°C at 15°C/min, hold for 5 min

  • Injection Mode: Split

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G A Method Development B Method Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I K Repeatability F->K L Intermediate Precision F->L G->I H->I J Method Implementation I->J K->I L->I

Caption: Workflow for Analytical Method Validation.

References

A Head-to-Head Comparison of Catalysts for the Functionalization of 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 3-amino-2-fluoropyridine scaffold is a critical endeavor in medicinal chemistry and drug discovery. The strategic placement of the amino and fluoro substituents on the pyridine ring offers unique electronic properties and metabolic stability, making it a privileged core in numerous biologically active compounds. The development of efficient and selective catalytic methods to further elaborate this core is paramount for accessing novel chemical space and accelerating the discovery of new therapeutic agents.

This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for the functionalization of this compound, supported by experimental data and detailed protocols. We will delve into the nuances of Palladium-catalyzed cross-coupling, Copper-catalyzed amination, and the more recent advances in Iridium and Rhodium-catalyzed C-H functionalization, offering a practical resource for chemists at the bench.

At a Glance: Comparative Overview of Catalytic Strategies

Catalytic SystemReaction TypeTypical Catalysts & LigandsKey AdvantagesPotential Limitations
Palladium Buchwald-Hartwig Amination / Cross-CouplingCatalysts: Pd(OAc)₂, Pd₂(dba)₃ Ligands: RuPhos, BrettPhos, BINAPHigh yields, broad substrate scope, well-established and reliable.Catalyst poisoning by the amino group can be a challenge, requiring careful ligand selection.
Copper Ullmann-type Amination / CondensationCatalysts: Cu₂O, CuI Ligands: N,N-dimethylglycine, DMEDACost-effective, readily available catalysts.Often requires higher reaction temperatures and longer reaction times compared to Palladium.
Iridium C-H BorylationCatalysts: [Ir(OMe)(COD)]₂ Ligands: 3,4,7,8-tetramethyl-1,10-phenanthrolineDirect functionalization of C-H bonds, atom-economical, good functional group tolerance.Regioselectivity can be an issue without appropriate directing groups or substitution patterns.
Rhodium C-H Activation / AnnulationCatalysts: [RhCp*Cl₂]₂Enables the construction of fused heterocyclic systems in a single step.Often requires specific directing groups for high regioselectivity.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the functionalization of this compound and its close analogs.

Table 1: Palladium-Catalyzed C-N Cross-Coupling of 3-Halo-2-aminopyridines
EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene1001671
23-Bromo-2-aminopyridineCyclopentylaminePd₂(dba)₃ / BrettPhosLiHMDSToluene1001666
32-Fluoro-4-iodopyridineAnilinePd(OAc)₂ / BINAPK₂CO₃DioxaneMW, 1500.595

Note: Data for entries 1 and 2 are based on the functionalization of 3-bromo-2-aminopyridine, a close analog of a potential precursor to functionalized this compound derivatives. Entry 3 demonstrates the high reactivity of a fluoropyridine derivative in a related coupling.

Table 2: Copper-Catalyzed Amination of Halopyridines
EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-3-fluoropyridineAqueous NH₃Cu₂O / DMEDAK₂CO₃Ethylene Glycol801647
22-BromopyridineAqueous NH₃Cu₂O / DMEDAK₂CO₃Ethylene Glycol601698

Note: Entry 1 provides a direct and highly relevant data point for the amination of a closely related fluorinated pyridine.

Table 3: Iridium-Catalyzed C-H Borylation of Substituted Pyridines
EntrySubstrateCatalyst SystemBoron SourceSolventTemp (°C)Time (h)Yield (%)
12-Amino-4-(trifluoromethyl)pyridine[Ir(OMe)(COD)]₂ / tmphenHBPinNeat801683
22,3-bis(trifluoromethyl)pyridine[Ir(OMe)(COD)]₂ / tmphenHBPinNeat801682

Note: While a direct example with this compound is not available, these examples with amino and trifluoromethyl-substituted pyridines demonstrate the feasibility and high yields of the iridium-catalyzed borylation methodology.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of a Halogenated this compound Precursor

This protocol is adapted from established procedures for the amination of halopyridines.

Materials:

  • Halogenated this compound (e.g., 3-amino-2-fluoro-X-iodopyridine) (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos or BrettPhos (0.04 mmol, 4 mol%)

  • LiHMDS (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the halogenated this compound, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, the amine, and then the LiHMDS solution.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Protocol 2: Copper-Catalyzed Amination of a Halogenated 2-Fluoropyridine Precursor

This protocol is based on the successful amination of 2-bromo-3-fluoropyridine.[2]

Materials:

  • 2-Bromo-3-fluoropyridine (0.5 mmol)

  • Cu₂O (0.025 mmol, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.05 mmol, 10 mol%)

  • K₂CO₃ (0.1 mmol, 20 mol%)

  • Aqueous Ammonia (28% solution, 20 mmol)

  • Ethylene Glycol (1 mL)

Procedure:

  • In a sealed tube, combine 2-bromo-3-fluoropyridine, Cu₂O, DMEDA, and K₂CO₃.

  • Add ethylene glycol and the aqueous ammonia solution.

  • Seal the tube tightly and heat the mixture at 80 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Iridium-Catalyzed C-H Borylation of this compound

This is a general protocol for the borylation of amino-substituted pyridines.[1]

Materials:

  • This compound (1.0 mmol)

  • [Ir(OMe)(COD)]₂ (0.01 mmol, 1 mol%)

  • 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (0.02 mmol, 2 mol%)

  • Pinacolborane (HBPin) (3.0 mmol)

Procedure:

  • In a nitrogen-filled Schlenk flask, add this compound and pinacolborane (1.5 mmol). Stir at room temperature for 1 hour.

  • Under a nitrogen flow, add [Ir(OMe)(COD)]₂, tmphen, and additional pinacolborane (1.5 mmol).

  • Seal the flask and heat the neat reaction mixture at 80 °C.

  • Monitor the reaction progress by GC-MS.

  • Once complete, cool the reaction to room temperature, dissolve the crude mixture in dichloromethane, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 4: Rhodium-Catalyzed C-H Activation and Annulation of this compound with an Alkyne

This is a representative protocol for the annulation of aminopyridines.

Materials:

  • This compound (0.2 mmol)

  • Alkyne (e.g., diphenylacetylene) (0.4 mmol)

  • [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%)

  • AgSbF₆ (0.02 mmol, 10 mol%)

  • Cu(OAc)₂ (0.4 mmol)

  • DCE (1,2-dichloroethane) (1 mL)

Procedure:

  • To a Schlenk tube, add this compound, the alkyne, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with argon.

  • Add DCE and seal the tube.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles and experimental workflows for the discussed functionalization methods.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + Amine - X- AmineComplex Ar-Pd(II)(Amine)L_n LigEx->AmineComplex Deprot Deprotonation (-Base-H+) AmineComplex->Deprot + Base AmidoComplex Ar-Pd(II)(Amido)L_n Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product (Ar-Amine) caption Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic Cycle for Buchwald-Hartwig Amination

CH_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification Start Start: This compound + HBPin (1.5 eq) Stir Stir at RT for 1h Start->Stir AddCat Add: [Ir(OMe)(COD)]₂ (1 mol%) tmphen (2 mol%) HBPin (1.5 eq) Stir->AddCat Heat Heat at 80°C (Neat) AddCat->Heat Monitor Monitor by GC-MS Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Dissolve Dissolve in CH₂Cl₂ Cool->Dissolve Concentrate Concentrate in vacuo Dissolve->Concentrate Purify Column Chromatography Concentrate->Purify Product Borylated Product Purify->Product caption Experimental Workflow for Ir-Catalyzed C-H Borylation

Caption: Experimental Workflow for Ir-Catalyzed C-H Borylation

Rhodium_Catalytic_Cycle RhIII [Rh(III)Cp*] CH_Activation C-H Activation (Chelation-Assisted) RhIII->CH_Activation + Aminopyridine Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Alkyne_Coord Alkyne Coordination Rhodacycle->Alkyne_Coord + Alkyne Mig_Insertion Migratory Insertion Alkyne_Coord->Mig_Insertion Intermediate Seven-membered Rhodacycle Mig_Insertion->Intermediate Red_Elim Reductive Elimination Intermediate->Red_Elim Oxidation Oxidation (e.g., Cu(OAc)₂) Red_Elim->Oxidation Product (Annulated) Oxidation->RhIII caption Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation

Caption: Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation

References

In-Silico ADME Profiling: A Comparative Guide for 3-Amino-2-fluoropyridine Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risk clinical development and reduce attrition rates. In-silico predictive models offer a rapid and cost-effective approach to evaluate these pharmacokinetic parameters, guiding medicinal chemistry efforts toward candidates with a higher probability of success.

This guide provides a comparative analysis of the in-silico predicted ADME properties of a series of pyridine and pyrimidine derivatives, which serve as a representative case study for nitrogen-containing heterocyclic compounds, including the 3-Amino-2-fluoropyridine scaffold. The data presented herein is derived from the study "Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors" by Al-Warhi et al., as a specific comprehensive dataset for this compound derivatives was not publicly available. This guide will objectively compare the predicted ADME profiles of these compounds and provide an overview of the methodologies behind such predictions.

Comparative Analysis of Predicted ADME Properties

The following tables summarize the in-silico predicted physicochemical and pharmacokinetic properties for a selection of pyridine and pyrimidine derivatives from the aforementioned study. These parameters are crucial in determining the drug-like qualities of a compound.

Table 1: Physicochemical Properties and Lipophilicity of Representative Pyridine and Pyrimidine Derivatives

Compound IDMolecular Weight ( g/mol )LogP (Consensus)H-Bond AcceptorsH-Bond DonorsMolar Refractivity
7 444.484.2562121.35
8 418.493.8152115.60
9 418.493.8152115.60
10 458.534.2162124.99
11 498.984.6172134.38
14 427.483.9651116.63

Table 2: Predicted Pharmacokinetic Properties (ADME)

Compound IDGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
7 HighYesNoYesNoYesNoYes
8 HighYesNoYesNoYesNoYes
9 HighYesNoYesNoYesNoYes
10 HighYesNoYesNoYesNoYes
11 HighYesNoYesNoYesNoYes
14 HighYesNoYesNoYesNoYes

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Friendliness

Compound IDLipinski ViolationsBioavailability ScoreLead-likeness ViolationsPAINS Alerts
7 00.551 (LogP > 3.5)0
8 00.551 (LogP > 3.5)0
9 00.551 (LogP > 3.5)0
10 00.551 (LogP > 3.5)0
11 00.552 (MW > 450, LogP > 3.5)0
14 00.551 (LogP > 3.5)0

Experimental Protocols for In-Silico ADME Prediction

The in-silico prediction of ADME properties relies on computational models that have been trained on large datasets of experimental results. While the specific tool used in the reference study is not explicitly named, the described parameters are commonly predicted by web-based platforms such as SwissADME and ADMETlab 2.0. The general methodologies for these key predictions are outlined below.

Physicochemical and Lipophilicity Predictions
  • Molecular Weight (MW), H-Bond Donors/Acceptors, and Molar Refractivity: These are calculated based on the chemical structure of the molecule using standard atomic properties and connectivity.

  • LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity. In-silico tools often provide a consensus LogP value, which is an average of predictions from multiple models (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT). These models are typically based on atomistic or fragment-based methods that assign a lipophilic value to each atom or fragment and then sum them up with correction factors.

Pharmacokinetic Predictions
  • Gastrointestinal (GI) Absorption: This is often a qualitative prediction (High/Low) based on a model that considers factors like lipophilicity, polarity (Topological Polar Surface Area - TPSA), and solubility. The BOILED-Egg model, for instance, provides a graphical prediction based on LogP and TPSA.[1]

  • Blood-Brain Barrier (BBB) Permeation: Similar to GI absorption, this is a classification model (Yes/No) that uses physicochemical properties to predict a compound's ability to cross the BBB.

  • P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter that can limit drug absorption and distribution. In-silico models predict whether a compound is likely to be a substrate of P-gp based on structural motifs and physicochemical properties. These are typically classification models (Yes/No).

  • Cytochrome P450 (CYP) Inhibition: These predictions are crucial for assessing potential drug-drug interactions. In-silico tools use models (often based on machine learning algorithms like Support Vector Machines or Random Forests) trained on experimental data to predict whether a compound will inhibit specific CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

Drug-Likeness and Medicinal Chemistry Friendliness
  • Lipinski's Rule of Five: This rule assesses drug-likeness based on MW (≤500), LogP (≤5), H-bond donors (≤5), and H-bond acceptors (≤10). In-silico tools automatically check for violations of these rules.

  • Bioavailability Score: This is a numerical score (typically between 0 and 1) that predicts the probability of a compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. The score is often based on a combination of physicochemical properties.

  • Lead-likeness: This is a more stringent set of criteria for compounds in the lead optimization phase, often with lower MW and LogP thresholds.

  • PAINS (Pan-Assay Interference Compounds) Alerts: In-silico tools screen for the presence of substructures that are known to interfere with bioassays, which can lead to false-positive results.

Visualizing In-Silico ADME Prediction Workflows

The following diagrams illustrate the logical flow of in-silico ADME prediction and the relationship between key ADME parameters.

ADME_Prediction_Workflow cluster_input Input cluster_prediction In-Silico Prediction Tools (e.g., SwissADME, ADMETlab) cluster_output Output & Analysis Molecule Chemical Structure (SMILES, SDF) PhysChem Physicochemical Properties Molecule->PhysChem ADME ADME Parameters Molecule->ADME Toxicity Toxicity Prediction Molecule->Toxicity DrugLikeness Drug-Likeness (Lipinski's Rule) PhysChem->DrugLikeness PK_Profile Pharmacokinetic Profile ADME->PK_Profile Safety Safety & Liability Assessment Toxicity->Safety

Caption: A general workflow for in-silico ADME prediction.

ADME_Interrelationship Absorption Absorption (GI, BBB) Distribution Distribution (PPB, Vd) Absorption->Distribution Bioavailability Metabolism Metabolism (CYP Inhibition/Substrate) Distribution->Metabolism Excretion Excretion (Clearance) Metabolism->Excretion Toxicity Toxicity Metabolism->Toxicity Excretion->Toxicity PhysChem Physicochemical Properties (LogP, TPSA, Solubility) PhysChem->Absorption PhysChem->Distribution PhysChem->Metabolism PhysChem->Excretion

Caption: The interrelationship of key ADME properties.

References

Benchmarking the performance of 3-Amino-2-fluoropyridine-based compounds in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-fluoropyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] Its unique combination of a fluorine atom and an amino group can significantly enhance the biological activity and pharmacokinetic properties of parent compounds.[1] This guide provides a comparative analysis of the performance of this compound-based compounds in key biological assays, juxtaposing their efficacy against established alternatives in the fields of oncology and microbiology. The data presented herein is collated from various studies to offer a comprehensive overview for researchers engaged in drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound and related nitrogen-containing heterocyclic compounds have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.

Comparative Performance of Pyridine-based Kinase Inhibitors

The following table summarizes the in vitro inhibitory potency of various pyridine and imidazo[1,2-α]pyridine derivatives against different cancer cell lines. For a comprehensive comparison, data for established kinase inhibitors are also included where available.

Compound ClassSpecific Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazo[1,2-α]pyridine Compound 12 (nitro group at C-2, p-chlorophenyl at C-3)HT-29 (Colon Cancer)4.15 ± 2.93Doxorubicin3.964 ± 0.360
Imidazo[1,2-α]pyridine Compound 18 (2,4-difluorophenyl at C-2, p-fluorophenyl amine at C-3)MCF-7 (Breast Cancer)9.60 ± 3.09--
Imidazo[1,2-α]pyridine Compound 16HT-29 (Colon Cancer)12.98 ± 0.40--
Imidazo[1,2-α]pyridine Compound 14 (tolyl moiety at C-2, p-chlorophenyl amine at C-3)B16F10 (Melanoma)21.75 ± 0.81--
2-Amino-3-cyanopyridine Compound 4aHT29 (Colorectal Carcinoma)2.243 ± 0.217Doxorubicin3.964 ± 0.360
Cyanopyridone Compound 5eMCF-7 (Breast Cancer)1.39Taxol-
Cyanopyridone Compound 5aHepG2 (Liver Cancer)2.71Taxol-

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Signaling Pathways Targeted by Pyridine-Based Compounds

The anticancer activity of many pyridine derivatives stems from their ability to inhibit protein kinases within crucial signaling cascades. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways are common targets.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition Point.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Inhibits

PI3K/Akt Signaling Pathway and Point of Inhibition.

Antimicrobial Activity

Certain derivatives of this compound and related compounds have also been investigated for their antibacterial properties. These compounds often target essential bacterial enzymes, such as DNA gyrase, or interfere with cell wall synthesis.

Comparative Performance of Pyridine-based Antimicrobial Agents

The following table presents the in vitro antimicrobial activity of various pyridine and pyrazine derivatives against different bacterial strains, with a focus on their Minimum Inhibitory Concentration (MIC).

Compound ClassSpecific Compound/DerivativeTarget BacteriumMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Compound 7jS. aureus (MRSA)0.25 - 1Linezolid2
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Compound 21dS. pneumoniae-Linezolid-
3-Amino-6-fluoroimidazo[1,2-a]pyridine Compound 91E. coli15.625Gentamicin-
3-Amino-6-fluoroimidazo[1,2-a]pyridine Compound 89S. epidermidis62.5Gentamicin250
2-Amino-3-cyanopyridine Compound 2cS. aureus0.039 ± 0.000--
2-Amino-3-cyanopyridine Compound 2cB. subtilis0.039 ± 0.000--
3-Aminopyrazine-2-carboxamide Compound 20 (R' = 4-CF3)M. smegmatis31.25--

Note: MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key biological assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.

Materials:

  • Cancer cell lines

  • 96-well clear flat-bottom microplates

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

General Workflow for MTT Cell Viability Assay.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Enzymatic Assay: EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of compounds by quantifying the amount of ADP produced.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the EGFR enzyme, and the substrate in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-fluoropyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-Amino-2-fluoropyridine, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on standard safety data sheets and should be executed in strict accordance with local, state, and federal regulations.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

Key Safety and Handling Summary

Precaution CategorySpecific RequirementSource
Ventilation Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.[1][2]
Personal Protective Equipment (PPE) Chemical-impermeable gloves, protective clothing, and eye/face protection (safety glasses or goggles).[1][2][3]
Respiratory Protection If ventilation is inadequate or dust/vapors are generated, wear a self-contained breathing apparatus.[1][2]
Handling Precautions Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands and any exposed skin thoroughly after handling.[1][2][3]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[1]

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.

Step 1: Waste Collection and Storage

  • Container: Place the waste this compound in a suitable, labeled, and tightly closed container.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides. The storage area should be secure and accessible only to authorized personnel.[2]

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment:

    • For liquid spills: Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • For solid spills: Carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[2]

  • Cleanup: Once the material is collected, decontaminate the spill area.

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, should be placed in a sealed container and disposed of as hazardous waste.

Step 3: Final Disposal

  • Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge this compound or its containers into sewer systems, water, foodstuffs, or feed.[3]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3] The rinsate should be collected and disposed of as hazardous waste.

III. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Management cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation collect_waste Collect Waste in a Labeled, Sealed Container ventilation->collect_waste spill_check Spill Occurred? collect_waste->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes store_waste Store Waste in a Cool, Dry, Ventilated Area spill_check->store_waste No spill_protocol->collect_waste contact_vendor Contact Licensed Waste Disposal Vendor store_waste->contact_vendor package_waste Package for Transport (Follow Regulations) contact_vendor->package_waste incineration Controlled Incineration with Flue Gas Scrubbing package_waste->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Amino-2-fluoropyridine (CAS No. 1597-33-7), including operational procedures and disposal plans, to foster a secure laboratory environment.

Chemical Identifier and Properties

PropertyValue
CAS Number 1597-33-7
Molecular Formula C5H5FN2
Molecular Weight 112.11 g/mol
Appearance Yellowish crystal or liquid
Density 1.212 g/mL at 25 °C
Hazard Identification and Classification

This compound is classified as hazardous. Below is a summary of its GHS hazard statements.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Eye Irritation (Category 2)H319: Causes serious eye irritation[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure risk.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection[2].
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing. Handle with gloves that have been inspected prior to use[2][3].
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[2].
Body Protection Wear fire/flame resistant and impervious clothing[2].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental integrity.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3].

  • Avoid Inhalation and Contact: Avoid breathing vapors, mist, or gas. Prevent contact with skin and eyes[3]. For solid forms, avoid the formation of dust[3].

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[1].

  • Equipment: Use non-sparking tools and prevent fire caused by electrostatic discharge[2][3].

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2][3].

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[1].

  • Store locked up[1].

Emergency and Disposal Plan

First Aid Measures
Exposure RouteFirst Aid Procedure
If Swallowed Get medical help immediately. Rinse mouth. Do NOT induce vomiting[1].
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
If on Skin Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention[2].
If Inhaled Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[2].
Spill and Leak Procedures
  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[3].

  • Cleanup: Collect the spillage using non-sparking tools and place it in a suitable, closed container for disposal[2]. Avoid generating dust[3].

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, regional, and national laws and regulations[1][4].

  • Do not dispose of into drains or the environment[4].

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh/Measure prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Remove PPE clean1->clean2 disp1 Segregate Waste clean2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Pickup disp3->disp4

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-fluoropyridine
Reactant of Route 2
3-Amino-2-fluoropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.